molecular formula C3H6ClNO2 B1367236 2-chloro-N-methoxyacetamide CAS No. 36851-81-7

2-chloro-N-methoxyacetamide

Cat. No.: B1367236
CAS No.: 36851-81-7
M. Wt: 123.54 g/mol
InChI Key: QUWWITOOFIHCJI-UHFFFAOYSA-N
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Description

2-chloro-N-methoxyacetamide is a useful research compound. Its molecular formula is C3H6ClNO2 and its molecular weight is 123.54 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-methoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6ClNO2/c1-7-5-3(6)2-4/h2H2,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUWWITOOFIHCJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CONC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509541
Record name 2-Chloro-N-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36851-81-7
Record name 2-Chloro-N-methoxyacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Comprehensive Safety and Handling Guide for 2-chloro-N-methoxy-N-methylacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals on the safe handling, storage, and emergency management of 2-chloro-N-methoxy-N-methylacetamide (CAS No. 67442-07-3). As a key building block in organic synthesis, particularly as a Weinreb amide for the preparation of ketones, its proper use is paramount to ensuring laboratory safety and experimental integrity. This guide moves beyond a standard Safety Data Sheet (SDS) to provide causal explanations for safety protocols, self-validating procedures, and authoritative references to empower laboratory personnel with the knowledge required for responsible handling.

A note on chemical nomenclature: The topic requested was "2-chloro-N-methoxyacetamide". However, the vast majority of safety data and common laboratory use pertains to its N-methylated analog, "2-chloro-N-methoxy-N-methylacetamide" (CAS 67442-07-3). This guide will focus on the latter, more prevalent compound, assuming it to be the intended subject of inquiry.

Chemical Identification and Physicochemical Profile

Understanding the fundamental properties of a chemical is the first step in a thorough risk assessment. These characteristics dictate its behavior under various laboratory conditions and inform the necessary safety precautions.

PropertyValueSource
Chemical Name 2-chloro-N-methoxy-N-methylacetamide[1]
Synonyms Methyl 2-Chloro-N-methylacetohydroxamate[1]
CAS Number 67442-07-3[1][2]
Molecular Formula C4H8ClNO2[1]
Molecular Weight 137.56 g/mol [1]
Appearance Off-white to light orange solid[1][2]
Melting Point 37 - 42 °C / 98.6 - 107.6 °F[2]
Boiling Point 94 - 95 °C / 201.2 - 203 °F[2]
Flash Point 104 °C / 219.2 °F (closed cup)[1][2]
Stability Stable under normal conditions[2]

Hazard Identification and GHS Classification

2-chloro-N-methoxy-N-methylacetamide is classified as a hazardous substance. Its primary risks involve acute toxicity via multiple exposure routes and irritation to the skin and eyes. The Globally Harmonized System (GHS) classification provides a universally understood framework for these hazards.

GHS ClassificationHazard StatementPrecautionary Statement CodesSource
Acute Toxicity, Oral (Category 4) H302: Harmful if swallowedP264, P270, P301+P312, P501[2]
Acute Toxicity, Dermal (Category 4) H312: Harmful in contact with skinP280, P302+P352, P312, P362+P364[1][2]
Acute Toxicity, Inhalation (Category 4) H332: Harmful if inhaledP261, P271, P304+P340, P312[1][2]
Skin Irritation (Category 2) H315: Causes skin irritationP264, P280, P302+P352, P332+P313[1][3]
Eye Irritation (Category 2A) H319: Causes serious eye irritationP264, P280, P305+P351+P338, P337+P313[1][3]
STOT SE 3 H335: May cause respiratory irritationP261, P271, P304+P340, P312, P403+P233[1][3]

The following diagram illustrates the logical flow from hazard identification to the implementation of necessary controls, forming the basis of a laboratory-specific risk assessment.

cluster_assessment Hazard Assessment & Mitigation Workflow start Initiate Work with 2-chloro-N-methoxy-N-methylacetamide hazards Identify Key Hazards - Acute Toxicity (Oral, Dermal, Inhalation) - Skin & Eye Irritation - Respiratory Irritation - Combustible Solid (FP 104°C) start->hazards 1. Assess controls Implement Control Measures - Engineering: Fume Hood - PPE: Nitrile Gloves, Safety Goggles - Administrative: SOPs, Training hazards->controls 2. Mitigate work Perform Experiment controls->work 3. Proceed

Caption: Workflow for assessing and mitigating hazards.

Proactive Safety Protocols and Procedures

A culture of safety is built on proactive, rather than reactive, measures. The following protocols are designed to minimize exposure and prevent accidents.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous dust or vapors is through engineering controls.

  • Causality: The compound is harmful if inhaled and can cause respiratory irritation[1][2][3]. Its solid form can easily become airborne as dust during handling. Therefore, physical containment is essential.

  • Protocol:

    • All weighing, dispensing, and reaction setup involving 2-chloro-N-methoxy-N-methylacetamide must be conducted inside a certified chemical fume hood.

    • Ensure the fume hood has a face velocity appropriate for handling powdered solids (typically 80-120 feet per minute).

    • An eyewash station and safety shower must be readily accessible and tested regularly[4].

Personal Protective Equipment (PPE): A Necessary Barrier

When engineering controls cannot eliminate all risk of exposure, PPE is critical.

  • Causality: The substance is harmful in contact with skin and causes serious eye irritation[1][2]. Direct contact must be prevented.

  • Protocol:

    • Eye/Face Protection: Wear chemical safety goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166[2][4]. A face shield may be required for larger quantities or when there is a significant splash risk.

    • Skin Protection: Wear nitrile gloves. Always inspect gloves for tears or punctures before use. Use proper glove removal technique to avoid contaminating skin[5]. A lab coat must be worn and kept buttoned.

    • Respiratory Protection: For situations where dust exposure may exceed permissible limits (e.g., cleaning a large spill), a NIOSH-approved respirator with a particulate filter is necessary[2][4].

Safe Handling and Dispensing Workflow
  • Preparation: Don appropriate PPE and ensure the fume hood is operational. Place a plastic-backed absorbent liner on the work surface to contain minor spills.

  • Dispensing: Use a spatula to carefully transfer the solid from its storage container to a tared weigh boat or reaction vessel. Avoid any actions that could generate dust, such as dropping the solid from a height.

  • Closure: Immediately and tightly close the main storage container after dispensing[1][2].

  • Cleanup: Clean the spatula and any contaminated surfaces. Dispose of the weigh boat and absorbent liner in the designated solid chemical waste container.

  • Post-Handling: Remove gloves and wash hands thoroughly with soap and water[1].

Emergency Procedures: A Plan for When Things Go Wrong

Preparedness is key to mitigating the impact of an accidental exposure or release.

First Aid Measures

Immediate and correct first aid can significantly reduce the severity of an injury.

  • If Inhaled: Move the person into fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[1][2].

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing[2]. Seek medical attention[1].

  • In Case of Eye Contact: Immediately rinse the eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open[1][2]. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention[2].

  • If Swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately[1][2].

The decision tree below outlines the immediate steps to take following an exposure event.

start Exposure Event Occurs skin Skin Contact? start->skin Check Route eye Eye Contact? skin->eye No action_skin Remove Contaminated Clothing Wash with Soap & Water for 15 min skin->action_skin Yes inhaled Inhalation? eye->inhaled No action_eye Rinse Eyes with Water for 15 min Remove Contact Lenses eye->action_eye Yes action_inhaled Move to Fresh Air Provide Artificial Respiration if Needed inhaled->action_inhaled Yes end Seek Immediate Medical Attention action_skin->end action_eye->end action_inhaled->end

Caption: Decision tree for first aid response to exposure.

Accidental Release and Spill Cleanup
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse dust.

  • Protect: Wear appropriate PPE, including respiratory protection, gloves, and goggles.

  • Contain: Do not let the product enter drains[1][3].

  • Clean: Gently sweep up the spilled solid and place it into a suitable, closed, and labeled container for disposal. Moisten the material slightly with water to prevent dusting if appropriate[6].

  • Decontaminate: Clean the spill area with soap and water.

Fire-Fighting Measures
  • Causality: While it is a solid with a relatively high flash point (104 °C), it is combustible. Fires involving this material will produce highly toxic and corrosive gases, including hydrogen chloride and nitrogen oxides[1][2].

  • Protocol:

    • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media[1].

    • Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with hazardous decomposition products[1].

Storage, Stability, and Disposal

Proper storage is crucial for maintaining chemical integrity and preventing hazardous reactions.

Storage and Stability
  • Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated area[1][2]. A recommended storage temperature is 2-8 °C[1].

  • Incompatibilities: Segregate from strong oxidizing agents, strong acids, and strong alkalis to prevent potentially hazardous reactions[2].

  • Stability: The compound is stable under recommended storage conditions[2]. Avoid exposure to moisture[2].

Waste Disposal

All chemical waste must be disposed of in accordance with local, state, and federal regulations.

  • Collect waste 2-chloro-N-methoxy-N-methylacetamide and contaminated materials (e.g., gloves, weigh paper) in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not mix with incompatible waste streams.

  • Arrange for pickup and disposal by a licensed hazardous waste management company.

Toxicological and Ecological Information

  • Human Toxicology: This compound is presumed to be harmful to humans based on its GHS classification for acute toxicity via oral, dermal, and inhalation routes[2]. It is a confirmed skin and eye irritant[3]. While no specific carcinogenicity data is available for this compound, it is structurally related to 2-chloroacetamide, which is suspected of damaging fertility or the unborn child[5][6]. Prudence dictates handling it as a potential reproductive toxin.

  • Ecotoxicology: Data on the environmental impact is limited. However, related compounds like 2-chloroacetamide are harmful to aquatic life[5][6]. Therefore, releases into the environment, especially into drains or waterways, must be strictly avoided[1][3].

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. Retrieved from [Link]

  • Sdfine. (n.d.). 2-chloroacetamide Safety Data Sheet. Retrieved from [Link]

  • International Labour Organization & World Health Organization. (2021). International Chemical Safety Cards (ICSC): 2-CHLOROACETAMIDE. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Safe Handling and Storage of 2-chloro-N-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth framework for researchers, scientists, and drug development professionals on the safe and effective handling and storage of 2-chloro-N-methoxyacetamide (CAS No. 67442-07-3). Adherence to these protocols is critical to ensure personnel safety, maintain compound integrity, and promote reproducible experimental outcomes.

Introduction to this compound: A Versatile Reagent

This compound is a bifunctional organic compound featuring a reactive chloroacetyl group and a Weinreb amide.[1] This unique structure makes it a valuable intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries.[2] Its role as a precursor in the synthesis of biologically active molecules, such as the quorum-sensing molecule 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), underscores its importance in drug development and antimicrobial research.[1]

The Weinreb amide functionality allows for controlled reactions with organometallic reagents to form ketones, avoiding the over-addition often seen with other amide derivatives.[1] The reactive chlorine atom provides a site for various substitution reactions, further enhancing its utility as a chemical building block.[1] Given its reactivity and potential hazards, a thorough understanding of its properties and safe handling procedures is paramount.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its safe handling and storage.

PropertyValueSource
CAS Number 67442-07-3[3]
Molecular Formula C4H8ClNO2[3]
Molecular Weight 137.56 g/mol [3]
Appearance White to light yellow or off-white solid/crystals[2][4][5]
Melting Point 37 - 42 °C / 98.6 - 107.6 °F[5]
Boiling Point 94 - 95 °C[4][5]
Flash Point 104 °C / 219.2 °F (closed cup)[4][5]
Density 1.178 g/cm³[2][6]
Purity Typically ≥95%[6]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The primary hazards include:

  • Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5]

  • Irritation: Causes skin irritation and serious eye irritation.[6][7] May also cause respiratory irritation.[6][7]

Due to these hazards, strict adherence to safety protocols is mandatory.

Engineering Controls

The primary line of defense is to minimize exposure through engineering controls:

  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[4][8] This is crucial to keep airborne concentrations low and prevent inhalation of dust or vapors.[8]

  • Safety Equipment: Facilities must be equipped with an eyewash station and a safety shower in close proximity to the handling area.[8]

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound:

  • Eye and Face Protection: Chemical safety goggles or glasses that meet OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166 are required.[5][8]

  • Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[8] Gloves should be inspected before use and disposed of properly after handling. Protective clothing should be worn to minimize skin contact.[8]

  • Respiratory Protection: If there is a risk of exceeding exposure limits or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[8] Follow OSHA respirator regulations found in 29 CFR 1910.134 or European Standard EN 149.[8]

Comprehensive Handling and Storage Protocols

The following protocols are designed to ensure the safe handling and storage of this compound, from receipt to disposal.

Receiving and Inspection

Upon receipt of this compound, a trained individual should inspect the container for any signs of damage or leaks. The container should be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings.

Storage

Proper storage is crucial to maintain the stability and integrity of the compound and to prevent accidents.

  • Temperature: The recommended storage temperature is between 2 - 8 °C.[4] Store in a cool, dry place.[4][8]

  • Container: Keep the container tightly closed when not in use.[4][8] Store in the original container.

  • Incompatible Materials: Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong alkalis.[5]

  • Ventilation: Store in a well-ventilated area.[8]

  • Security: The storage area should be locked and accessible only to authorized personnel.[9]

Handling Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_storage Storage prep_ppe Don Appropriate PPE prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather Necessary Equipment prep_hood->prep_materials handling_retrieve Retrieve from Storage prep_materials->handling_retrieve handling_weigh Weigh in Fume Hood handling_retrieve->handling_weigh handling_transfer Transfer to Reaction Vessel handling_weigh->handling_transfer cleanup_decontaminate Decontaminate Glassware handling_transfer->cleanup_decontaminate Used Material storage_return Return to Designated Storage handling_transfer->storage_return Unused Material cleanup_dispose_waste Dispose of Waste cleanup_decontaminate->cleanup_dispose_waste cleanup_ppe Doff and Dispose of PPE cleanup_dispose_waste->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash

Standard Operating Procedure for Handling this compound
Experimental Protocol: Weighing and Dispensing
  • Preparation:

    • Ensure all necessary PPE is correctly worn.

    • Verify that the chemical fume hood is operational.

    • Place a calibrated analytical balance inside the fume hood.

    • Have appropriate spill cleanup materials readily available.

  • Procedure:

    • Retrieve the container of this compound from its designated storage location.

    • Place the container inside the fume hood.

    • Carefully open the container.

    • Using a clean spatula, transfer the desired amount of the solid to a tared weigh boat or appropriate container.

    • Minimize the generation of dust.[8]

    • Once the desired amount is weighed, securely close the primary container.

  • Post-Procedure:

    • Wipe down the spatula and any contaminated surfaces within the fume hood with an appropriate solvent.

    • Return the primary container to its designated storage location.

    • Properly dispose of the weigh boat and any contaminated wipes in a designated hazardous waste container.

Spill Management and Waste Disposal

Spill Response

In the event of a spill, follow these procedures:

  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Wearing appropriate PPE, contain the spill. Pick up and arrange disposal without creating dust.[4] Sweep up the spilled solid and place it into a suitable, closed container for disposal.[4]

  • Clean: Clean the spill area thoroughly.

  • Report: Report the spill to the appropriate safety personnel.

Waste Disposal

All waste containing this compound must be treated as hazardous waste.

  • Containers: Dispose of contents and the container in accordance with local, regional, national, and international regulations.[10] Do not empty into drains.[9][11]

  • Chemical Waste: For disposal, it may be necessary to mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[4][11] Always use a licensed disposal company.[11]

  • Contaminated Materials: Empty containers may retain product residue and should be handled as hazardous waste.[10] Contaminated lab coats and other reusable PPE should be decontaminated before reuse.

First Aid Measures

In case of exposure, immediate medical attention is required.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[8] Seek medical attention.[5]

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[9] Remove contaminated clothing and shoes.[5] If skin irritation occurs, get medical advice.[9]

  • Inhalation: Move the person to fresh air.[5] If breathing is difficult, give artificial respiration.[4][5] Call a poison center or doctor if you feel unwell.[9]

  • Ingestion: If swallowed, immediately call a poison center or doctor.[9][10] Rinse mouth with water.[5][9] Do not induce vomiting.[10]

Conclusion

This compound is an important reagent in drug discovery and development. Its effective use is predicated on a thorough understanding of its hazards and the implementation of rigorous safety protocols. By following the guidelines outlined in this document, researchers and scientists can work with this compound safely and effectively, ensuring both personal safety and the integrity of their scientific work.

References

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Chloroacetamide, 98%. [Link]

  • Sdfine. (n.d.). 2-chloroacetamide. [Link]

  • Chem Service. (2015). SAFETY DATA SHEET. [Link]

  • PubChem. (2026). 2-Chloro-N-methoxy-N-methylacetamide. [Link]

  • NIST. (n.d.). 2-Chloro-N-methylacetamide. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. [Link]

  • PubChem. (n.d.). 2-chloro-N-methylacetamide. [Link]

Sources

Solubility Profiling and Thermodynamic Analysis of 2-Chloro-N-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility of 2-chloro-N-methoxyacetamide in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Compound Identification

This compound (CAS: 36851-81-7 ) is a specialized functionalized amide intermediate often utilized in the synthesis of hydroxamic acid derivatives, agrochemicals, and pharmaceutical building blocks.[1] Unlike its N-methylated analog (Weinreb amide linker), this secondary amide possesses a distinct hydrogen bond donor site (N-H), significantly influencing its solubility profile and solid-state thermodynamics.

Currently, comprehensive peer-reviewed solubility datasets (e.g., mole fraction vs. temperature in pure solvents) are not widely available in open literature for this specific CAS entry. Consequently, this guide functions as a protocol-driven technical whitepaper . It provides the structural basis for solubility prediction, a validated experimental workflow for data generation, and the thermodynamic framework required to model the resulting data for process optimization (e.g., crystallization).

Physicochemical Profile
PropertyDetail
IUPAC Name This compound
CAS Number 36851-81-7
Molecular Formula C

H

ClNO

Molecular Weight 123.54 g/mol
Physical State Solid (Melting Point ~39–41 °C)
Key Functional Groups

-Chloro (lipophilic/reactive), Amide Carbonyl (H-acceptor), N-Methoxy (H-acceptor), Secondary Amide N-H (H-donor)

Theoretical Solubility Profile & Solvent Selection

Before experimental determination, solvent screening must be guided by the "Like Dissolves Like" principle and Hansen Solubility Parameters (HSP). The presence of the N-H group makes this compound more polar than its tertiary amide counterparts.

Predicted Solubility Trends

Based on the molecular structure (


), the following solubility behaviors are mechanistically predicted:
Solvent ClassRepresentative SolventsPredicted SolubilityMechanistic Rationale
Polar Protic Methanol, Ethanol, IPAHigh Strong Hydrogen Bonding (HB) interactions. The solvent -OH accepts H from amide N-H and donates H to carbonyl/methoxy O.
Polar Aprotic DMSO, DMF, DMAcVery High Dipole-dipole interactions disrupt the crystal lattice effectively. Excellent for reaction media.
Ketones/Esters Acetone, Ethyl AcetateModerate to High Good dipole interactions. Likely candidates for cooling crystallization due to steep solubility curves.
Chlorinated Dichloromethane, ChloroformHigh Favorable dispersion forces and weak H-bonding; good solubilizing power for the chloro-alkyl chain.
Aromatic Toluene, XyleneModerate

-interactions. Often used as the "good solvent" in anti-solvent crystallizations.
Alkanes n-Hexane, n-Heptane, CyclohexaneLow (Insoluble) Lack of polar interactions. Ideal anti-solvents to induce precipitation.

Experimental Protocol: Solubility Determination

To generate high-fidelity solubility data suitable for thermodynamic modeling, the Dynamic Laser Monitoring Method or the Static Gravimetric Method is recommended. The protocol below outlines the Static Equilibrium Method, which is the gold standard for accuracy.

Workflow Diagram (DOT)

The following diagram illustrates the self-validating workflow for determining solubility.

SolubilityWorkflow Start Start: Excess Solute Addition Equilibration Equilibration (Constant T, Stirring 24-48h) Start->Equilibration T = T_set Settling Phase Separation (Stop Stirring, Isothermal Settling) Equilibration->Settling Sampling Supernatant Sampling (Heated Syringe Filter) Settling->Sampling Filter 0.22 µm Analysis Quantification (HPLC/GC or Gravimetric) Sampling->Analysis Validation Data Consistency Check (Repeat x3, Deviation < 3%) Analysis->Validation Validation->Start Fail (Re-test) Modeling Thermodynamic Modeling (Apelblat / van't Hoff) Validation->Modeling Pass

Figure 1: Step-by-step workflow for the determination of solid-liquid equilibrium (solubility).

Detailed Methodology
  • Preparation: Add excess this compound solid to a jacketed glass vessel containing 50 mL of the target solvent.

  • Equilibration: Stir the suspension continuously using a magnetic stirrer at the desired temperature (

    
     K) for 24–48 hours. The temperature must be controlled by a circulating water bath.
    
  • Sampling: Stop stirring and allow the phases to separate for 2 hours (isothermal). Withdraw the supernatant using a pre-heated syringe equipped with a 0.22

    
    m PTFE filter to exclude solid particles.
    
  • Quantification:

    • Gravimetric: Evaporate the solvent in a tared dish and weigh the residue.

    • Chromatographic (Preferred): Dilute the aliquot and analyze via HPLC (UV detection at 210–220 nm) or GC-FID.

  • Replication: Perform measurements in triplicate. The relative standard deviation (RSD) must be

    
     for the data to be considered reliable.
    

Thermodynamic Modeling

Once experimental mole fraction solubility (


) is obtained at various temperatures (

), the data should be correlated using thermodynamic models to calculate enthalpy and entropy of dissolution.
Modified Apelblat Equation

This semi-empirical model is widely used for correlating solubility data in pure solvents:



  • A, B, C: Empirical parameters determined by non-linear regression.

  • Utility: Provides excellent interpolation accuracy for process design.

van't Hoff Equation

Used to determine the apparent thermodynamic functions:



  • 
    :  Apparent standard enthalpy of dissolution.
    
  • 
    :  Apparent standard entropy of dissolution.
    
  • Interpretation:

    • If

      
      , the dissolution is endothermic  (solubility increases with T).
      
    • If

      
      , the process is spontaneous.
      

Process Applications: Crystallization Strategy

For purification of this compound, the solubility profile suggests specific crystallization techniques.

Cooling Crystallization
  • Solvents: Ethyl Acetate or Toluene.

  • Mechanism: The solubility curve in these solvents is typically steep (high solubility at high T, low at low T), allowing for high recovery yields upon cooling.

Anti-Solvent Crystallization
  • System: Dissolve in minimal Acetone or Methanol (Solvent)

    
     Slowly add n-Heptane  or Water  (Anti-solvent).
    
  • Control: This method allows for precise control over particle size distribution (PSD) by adjusting the addition rate.

Logic Diagram for Purification

PurificationLogic RawMaterial Crude this compound SolventChoice Select Solvent System RawMaterial->SolventChoice Dissolution Heat to Dissolve (T < 50°C to avoid degradation) SolventChoice->Dissolution EtOAc or Toluene Filtration Hot Filtration (Remove insolubles) Dissolution->Filtration Crystallization Crystallization Trigger Filtration->Crystallization Harvest Filtration & Drying (Vacuum, <30°C) Crystallization->Harvest Cooling or Anti-solvent

Figure 2: Purification logic flow for thermal-sensitive amides.

References

  • Compound Identification: National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734716, 2-Chloro-N-methoxy-N-methylacetamide (Structural Analog Reference). Retrieved from .[2]

  • Experimental Methodology: Sha, F., et al. (2020).[2] "Thermodynamic analysis and solubility measurement of 2-chloro-N-(hydroxymethyl)acetamide in pure and binary solvents." Journal of Chemical & Engineering Data. (Methodological Standard).[3][4]

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics.
  • Safety & Handling: Sigma-Aldrich. Safety Data Sheet: 2-Chloro-N-methoxy-N-methylacetamide. (Handling protocols for chloroacetamides). Retrieved from .[5][4]

Note: Specific solubility data tables for CAS 36851-81-7 are not currently indexed in major thermodynamic databases (NIST, DDB). The protocols above are the industry standard for generating this missing data.

Sources

Methodological & Application

Application Note: Optimized Synthesis of 2-Chloro-N-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for synthesizing 2-chloro-N-methoxyacetamide (CAS: 14368-54-8, generic structure class) via the acylation of O-methylhydroxylamine hydrochloride with chloroacetyl chloride.[1][2][3]

This compound serves as a critical "masked" electrophile and a precursor to N-methoxy-lactams and specialized hydroxamic acid derivatives.[1][2][3] Unlike standard amide couplings, this reaction requires careful management of the nucleophile's hydrochloride salt form and the high reactivity of the


-chloroacetyl moiety.[1]

Key Protocol Advantages:

  • Selectivity: Optimized temperature control prevents bis-acylation.[1][2][3]

  • Scalability: The Biphasic Schotten-Baumann method (Method A) allows for easy heat management and salt removal.[1][2][3]

  • Purity: Self-validating extraction logic minimizes hydrolysis byproducts.[1][2][3]

Chemical Strategy & Mechanism[1][2][3][4][5]

Reaction Design

The synthesis involves a Nucleophilic Acyl Substitution (Addition-Elimination).[1][2][3] The challenge lies in the starting material, O-methylhydroxylamine, which is supplied as a hydrochloride salt (


) to prevent oxidation and volatility issues.

To effect the reaction, a base must perform two distinct roles:

  • Liberation: Deprotonate the ammonium salt to generate the free nucleophile (

    
    ).[2][3]
    
  • Scavenging: Neutralize the HCl generated during the acylation to drive the equilibrium and prevent acid-catalyzed side reactions.

Mechanistic Pathway

The free amine attacks the carbonyl carbon of the chloroacetyl chloride, forming a tetrahedral intermediate. This collapses to expel the chloride ion, yielding the amide and HCl.

ReactionMechanism cluster_base Base Role Reactants Chloroacetyl Chloride + O-Methylhydroxylamine Tetrahedral Tetrahedral Intermediate Reactants->Tetrahedral Nucleophilic Attack Transition Elimination of Cl- Tetrahedral->Transition e- pair collapse Product This compound + HCl Transition->Product Irreversible Base Base (K2CO3 or Et3N) HCl_Neut Salt Formation (Base-HCl) Base->HCl_Neut Neutralizes HCl

Figure 1: Mechanistic pathway of the N-acylation reaction.

Experimental Protocols

Method A: Biphasic Schotten-Baumann (Recommended)

Best for: Scale-up (>5g), safety, and efficient removal of inorganic salts.[1][2]

Reagents:

Reagent MW ( g/mol ) Equiv. Role
O-Methylhydroxylamine HCl 83.52 1.1 Nucleophile Source
Chloroacetyl Chloride 112.94 1.0 Electrophile

| Potassium Carbonate (


) | 138.21 | 2.5 | Base |
| Dichloromethane (DCM) | - | Solvent | Organic Phase |
| Water (

) | - | Solvent | Aqueous Phase |[1][2][3]

Protocol Steps:

  • Preparation of Aqueous Phase: Dissolve

    
     (2.5 eq) in distilled water (approx. 5 mL per gram of carbonate) in a round-bottom flask.
    
    • Checkpoint: Ensure full dissolution.[2][3] The reaction is exothermic; cool to 0°C using an ice bath.[2][3]

  • Nucleophile Liberation: Add O-methylhydroxylamine hydrochloride (1.1 eq) to the cooled carbonate solution. Stir for 10 minutes.

    • Note: No organic solvent is added yet.[2][3] This ensures the amine is free before the electrophile is introduced.[2][3]

  • Biphasic Setup: Add DCM (volume equal to the water phase) to the flask.[2][3] Vigorous stirring is essential to maximize the interfacial surface area.[2][3]

  • Acylation (Critical Step): Dilute Chloroacetyl chloride (1.0 eq) in a small volume of DCM. Add this solution dropwise to the vigorously stirring biphasic mixture over 30–45 minutes, maintaining the internal temperature <5°C.

    • Why? Rapid addition causes localized heating, leading to hydrolysis of the acid chloride to chloroacetic acid.[3]

  • Reaction Maintenance: Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

    • TLC Check: Silica gel, 50% EtOAc/Hexane.[2][3] Stain with

      
       or Iodine.[2][3] Product should appear as a distinct spot (
      
      
      
      ).[1][2][3]
  • Workup:

    • Separate the layers.[2][3][4]

    • Extract the aqueous layer twice with DCM.[2][3]

    • Combine organic layers and wash sequentially with:

      • 1M HCl (removes unreacted amine).[2][3]

      • Saturated

        
         (removes chloroacetic acid byproduct).
        
      • Brine.[2][3]

    • Dry over

      
      , filter, and concentrate in vacuo.
      
Method B: Anhydrous Conditions

Best for: Small scale (<1g) or water-sensitive analogs.[1][2][3]

Reagents:

  • Solvent: Anhydrous DCM or THF.[2][3]

  • Base: Triethylamine (

    
    ) or Pyridine (2.2 eq).[2][3]
    

Protocol Steps:

  • Suspend O-methylhydroxylamine HCl (1.0 eq) in anhydrous DCM under Nitrogen/Argon.

  • Add

    
     (2.2 eq) and cool to 0°C. Stir until the salt dissolves/suspends finely.
    
  • Add Chloroacetyl chloride (1.0 eq) dropwise.[2][3]

  • Stir at 0°C for 1 hour, then RT for 1 hour.

  • Workup: The reaction will produce a thick precipitate of

    
    .[2][3] Filter this solid off before aqueous workup to simplify extraction. Wash the filtrate with water/brine as in Method A.
    

Workflow Visualization

Workflow Start Start: O-Methylhydroxylamine HCl + Base (aq) Cooling Cool to 0°C Add Solvent (DCM) Start->Cooling Addition Dropwise Addition: Chloroacetyl Chloride Cooling->Addition Reaction Stir 2h @ RT (Biphasic System) Addition->Reaction Separation Phase Separation Reaction->Separation OrgLayer Organic Layer (Product) Separation->OrgLayer AqLayer Aqueous Layer (Salts) Separation->AqLayer Wash Washes: 1. 1M HCl 2. Sat. NaHCO3 3. Brine OrgLayer->Wash Dry Dry (MgSO4) & Concentrate Wash->Dry Final Final Product: This compound Dry->Final

Figure 2: Workup and purification workflow for the biphasic protocol.

QC & Characterization

ParameterSpecificationMethod
Appearance White crystalline solid or colorless oilVisual
Melting Point 39–41°C (Typical for N-Me analog; N-H similar)Capillary

NMR

7.5-9.0 (br s, 1H, NH)

4.0-4.2 (s, 2H,

)

3.7-3.8 (s, 3H,

)

Purity >95%HPLC/GC

Troubleshooting:

  • Low Yield: Usually due to hydrolysis of chloroacetyl chloride.[2][3] Ensure the temperature is kept low during addition.

  • Coloration: Yellow/Brown indicates oxidation or presence of free iodine (if using iodide catalysts).[2][3] Recrystallize from Hexane/EtOAc.[2][3]

Safety & Hazards

Chloroacetyl Chloride:

  • Lachrymator: Causes severe eye irritation and tearing.[2][3] Must be handled in a fume hood.[2][3]

  • Corrosive: Reacts violently with water to release HCl gas.[2][3]

  • Toxicity: Highly toxic by inhalation and skin absorption.[2][3]

O-Methylhydroxylamine HCl:

  • Irritant.[2][3] Avoid dust inhalation.[2][3]

Emergency Protocol:

  • Skin Contact: Wash immediately with polyethylene glycol 400 (if available) or copious water.[2][3]

  • Spill: Neutralize acid chloride spills with weak base (soda ash) before cleanup.[2][3]

References

  • Preparation of Chloroacetamides (General Protocol)

    • GuideChem.[2][3] "Synthesis of 2-chloro-N-alkyl acetamide derivatives."

  • Weinreb Amide Precursors (Analogous Chemistry)

    • National Institutes of Health (PubChem).[2][3] "2-Chloro-N-methoxy-N-methylacetamide Compound Summary."

    • [2]

  • Hydroxylamine Reactivity

    • Thermo Fisher Scientific.[2][3] "Chloroacetamide Chemistry and Reactivity."[2][3]

    • [2]

  • Schotten-Baumann Conditions

    • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[2][3] Longman Scientific & Technical, 1989.[2][3] (Standard Reference for Schotten-Baumann Acylation).

Sources

Application Note & Protocol: Laboratory Synthesis of 2-Chloro-N-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the laboratory-scale synthesis of 2-chloro-N-methoxyacetamide, a valuable bifunctional intermediate in organic synthesis. The protocol details a robust and reproducible method based on the N-acylation of O-methylhydroxylamine hydrochloride with chloroacetyl chloride. Emphasis is placed on the rationale behind procedural steps, critical safety considerations, in-process controls, and methods for product characterization and validation. This guide is intended for researchers, scientists, and professionals in chemical and drug development who require a reliable method for preparing this key synthetic building block.

Introduction and Scientific Rationale

This compound (CAS No. 67442-07-3) is a versatile reagent in synthetic organic chemistry.[1] Its utility stems from its bifunctional nature, incorporating both a reactive chloroacetyl group, amenable to various nucleophilic substitutions, and a stable N-methoxyamide moiety. This structure makes it an important precursor in the synthesis of more complex molecules, including agrochemicals and pharmaceutical intermediates.[2] For instance, related N-alkoxyamides are prized for their controlled reactivity towards organometallic reagents, enabling the synthesis of ketones without the common side-reaction of over-addition that can plague other acyl derivatives.[3]

The synthesis described herein proceeds via a classic nucleophilic acyl substitution (N-acylation). The core of the reaction is the attack of the nucleophilic nitrogen atom of methoxyamine on the electrophilic carbonyl carbon of chloroacetyl chloride.

Causality of Reagent Selection:

  • O-Methylhydroxylamine Hydrochloride: Methoxyamine is typically supplied and stored as its more stable hydrochloride salt. Therefore, a base is required in situ to neutralize the acid and liberate the free, nucleophilic methoxyamine for the reaction to proceed.

  • Chloroacetyl Chloride: This is a highly reactive acylating agent, ensuring efficient and rapid conversion under controlled conditions. Its high electrophilicity drives the reaction forward.[4]

  • Sodium Bicarbonate (NaHCO₃): A moderately weak inorganic base is chosen for a dual purpose. Firstly, it neutralizes the hydrochloride salt of the starting material. Secondly, it scavenges the hydrochloric acid (HCl) byproduct generated during the acylation reaction. Its use minimizes side reactions that could be promoted by stronger or organic bases and simplifies the work-up, as the byproducts (NaCl, H₂O, CO₂) are easily removed.

  • Solvent System: A biphasic system of Dichloromethane (DCM) and water is employed. DCM serves to dissolve the chloroacetyl chloride and the final organic product, while the aqueous phase dissolves the O-methylhydroxylamine hydrochloride and the sodium bicarbonate. This setup, a form of the Schotten-Baumann reaction condition, allows for efficient mixing and reaction at the interface while controlling the high reactivity of the acyl chloride and minimizing its hydrolysis.

Core Synthesis Reaction Scheme

The overall transformation involves the base-mediated condensation of O-methylhydroxylamine hydrochloride and chloroacetyl chloride.

cluster_reagents Reagents cluster_product Product r1 O-Methylhydroxylamine Hydrochloride p1 This compound r1->p1 + Reaction (DCM/H₂O, 0-5 °C) r2 Chloroacetyl Chloride r2->p1 r3 Sodium Bicarbonate r3->p1

Caption: Overall reaction for the synthesis of this compound.

Critical Safety and Handling

Warning: This procedure involves hazardous materials and should only be performed by trained personnel in a well-ventilated fume hood with appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Chloroacetyl Chloride: Highly corrosive, lachrymatory (tear-inducing), and toxic.[5] It reacts violently with water and alcohols, releasing toxic HCl gas. Handle with extreme care in a fume hood. Use a syringe or dropping funnel for transfers.

  • This compound (Product): Harmful if swallowed, inhaled, or in contact with skin.[1][6] Causes skin and eye irritation.[7][8] Avoid generating dust.

  • Dichloromethane (DCM): A volatile solvent and a suspected carcinogen. Minimize inhalation and skin contact.

Spill & Waste Management: Neutralize small spills of chloroacetyl chloride with sodium bicarbonate. All chemical waste, including solvents and reaction residues, must be collected in properly labeled containers and disposed of according to institutional and local environmental regulations.[6]

Detailed Experimental Protocol

This protocol is designed for a ~10 g scale synthesis.

Materials and Reagents
ReagentCAS No.Molecular Wt. ( g/mol )MolesEquiv.Amount Used
O-Methylhydroxylamine Hydrochloride593-56-683.520.1441.012.0 g
Chloroacetyl Chloride79-04-9112.940.1581.117.8 g (11.9 mL)
Sodium Bicarbonate (NaHCO₃)144-55-884.010.3172.226.6 g
Dichloromethane (DCM)75-09-2---200 mL
Deionized Water7732-18-5---200 mL
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6---~10 g
Brine (Saturated NaCl solution)----50 mL
Equipment
  • 500 mL three-neck round-bottom flask

  • Mechanical stirrer or magnetic stirrer with a large stir bar

  • 125 mL pressure-equalizing dropping funnel

  • Low-temperature thermometer (-20 to 100 °C)

  • Ice-water bath

  • 500 mL separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Step-by-Step Synthesis Workflow

G A 1. Setup & Reagent Charging - Charge flask with O-methylhydroxylamine HCl, NaHCO₃, and water. - Vigorously stir to dissolve/suspend. B 2. Cooling - Cool the flask to 0-5 °C using an ice-water bath. A->B C 3. Acylation Reaction - Add chloroacetyl chloride in DCM dropwise via funnel. - Maintain temperature < 5 °C. B->C D 4. Reaction Completion - Stir at 0-5 °C for 1 hour, then warm to room temp. - Stir for an additional 2-3 hours. C->D E 5. Work-up: Phase Separation - Transfer mixture to separatory funnel. - Separate the organic (DCM) layer. D->E F 6. Aqueous Layer Extraction - Extract aqueous layer with fresh DCM (2x 50 mL). E->F G 7. Organic Phase Washing - Combine all organic layers. - Wash with water, then brine. F->G H 8. Drying & Filtration - Dry over anhydrous Na₂SO₄. - Filter to remove the desiccant. G->H I 9. Solvent Removal - Concentrate the filtrate via rotary evaporation. H->I J 10. Purification & Characterization - Recrystallize crude solid from a suitable solvent (e.g., hexanes/ethyl acetate). - Characterize pure product. I->J

Caption: Experimental workflow for the synthesis of this compound.

Procedure:

  • Reaction Setup: Equip a 500 mL three-neck flask with a mechanical stirrer, a dropping funnel, and a thermometer.

  • Reagent Charging: Add O-methylhydroxylamine hydrochloride (12.0 g, 0.144 mol), sodium bicarbonate (26.6 g, 0.317 mol), and deionized water (100 mL) to the flask. Begin vigorous stirring to form a suspension.

  • Cooling: Place the flask in an ice-water bath and cool the internal temperature to between 0 °C and 5 °C.

  • Dropwise Addition: In a separate beaker, dissolve chloroacetyl chloride (17.8 g, 0.158 mol) in DCM (100 mL). Transfer this solution to the dropping funnel. Add the chloroacetyl chloride solution to the stirred aqueous suspension dropwise over a period of 60-90 minutes. Rationale: The reaction is exothermic; slow addition is critical to maintain the temperature below 5 °C, which prevents hydrolysis of the acyl chloride and minimizes side reactions.[9]

  • Reaction: After the addition is complete, continue stirring the mixture at 0-5 °C for 1 hour. Then, remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for an additional 2-3 hours.

  • Monitoring (Optional): The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase such as 7:3 Hexane:Ethyl Acetate to track the disappearance of the starting material.[9]

  • Work-up - Phase Separation: Transfer the reaction mixture to a 500 mL separatory funnel. Allow the layers to separate and drain the lower organic (DCM) layer into a clean flask.

  • Extraction: Extract the remaining aqueous layer twice more with 50 mL portions of DCM. Combine all organic extracts.

  • Washing: Wash the combined organic layers sequentially with 50 mL of deionized water and then 50 mL of brine. Rationale: Washing removes water-soluble impurities and residual salts. The brine wash helps to break any emulsions and begins the drying process.

  • Drying: Dry the organic layer over anhydrous sodium sulfate. Swirl the flask and let it stand for 15-20 minutes. The desiccant should move freely when swirled, indicating sufficient drying.

  • Solvent Removal: Filter the dried solution to remove the sodium sulfate and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, which should be a light-colored solid.

  • Purification: Recrystallize the crude solid from a minimal amount of a hot solvent system, such as a mixture of hexanes and ethyl acetate, to yield pure this compound as a white to light orange solid.[6]

Product Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed through a combination of physical and spectroscopic methods.

Physical Properties
PropertyExpected Value
Molecular FormulaC₄H₈ClNO₂
Molecular Weight137.56 g/mol [1]
AppearanceWhite to light orange solid[6]
Melting Point39-41 °C[6]
Purity (Typical)>95%[7]
Spectroscopic Data
  • ¹H NMR (CDCl₃): Expected signals would include a singlet for the methylene protons (-CH₂Cl), a singlet for the N-methyl protons (-NCH₃), and a singlet for the O-methyl protons (-OCH₃).

  • ¹³C NMR (CDCl₃): Expected signals for the carbonyl carbon, the methylene carbon, the N-methyl carbon, and the O-methyl carbon.[1]

  • FT-IR (ATR): Key peaks should be observed for the C=O stretch of the amide (typically ~1680-1650 cm⁻¹), C-N stretching, and C-Cl stretching.[1]

  • Mass Spectrometry (GC-MS): The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns.[10][11][12]

By comparing the obtained data with reference spectra and physical constants, the structure and purity of the synthesized compound can be confidently validated.[1][13]

References

  • Organic Syntheses. (n.d.). Chloroacetamide. Org. Syn. Coll. Vol. 1, 153. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. Retrieved from [Link]

  • Patel, R. P., et al. (2014). A facile amidation of chloroacetyl chloride using DBU. Der Pharma Chemica, 6(3), 22-26. Retrieved from [Link]

  • ResearchGate. (2018). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-N-methylacetamide. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2022). Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide.... Retrieved from [Link]

  • MDPI. (2023). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • NIST. (n.d.). 2-Chloro-N-methylacetamide IR Spectrum. NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (2017). Scheme 1 Reagents and reaction conditions: (i) 2-Chloroacetyl chloride.... Retrieved from [Link]

Sources

Application Note: Strategic Functionalization of Fluoroquinolones using 2-Chloro-N-methoxyacetamide

[1]

Strategic Overview

The modification of the C-7 position in fluoroquinolones (e.g., ciprofloxacin, norfloxacin) is a pivotal strategy in modern drug discovery. While the quinolone core is essential for DNA gyrase inhibition, the C-7 substituent dictates the pharmacokinetic profile, solubility, and activity against resistant bacterial strains (e.g., MRSA, Pseudomonas aeruginosa).

2-chloro-N-methoxyacetamide (and its methylated analog, 2-chloro-N-methoxy-N-methylacetamide [Weinreb linker]) serves as a "privileged electrophile."[1] It allows for the introduction of an acetamide moiety containing an

1
Key Applications
  • C-7 Distal Functionalization: Attaching a "tail" to the piperazine ring to interact with secondary binding pockets in Topoisomerase IV.[1]

  • Solubility Enhancement: The polar

    
    -methoxy amide improves aqueous solubility of lipophilic quinolone cores.[1]
    
  • Prodrug Design: The Weinreb amide functionality can serve as a metabolic handle or a precursor for further ketone synthesis.[1]

Chemical Basis & Mechanism[1][2]

The reaction relies on a classical Nucleophilic Substitution (


)1
Reaction Scheme

The secondary amine (N-4 of the piperazine) attacks the

1

ReactionMechanismQuinolonePiperazinyl Quinolone(Nucleophile)TSTransition State[SN2 Attack]Quinolone->TS+ BaseReagentThis compound(Electrophile)Reagent->TSProductN-Alkylated Quinolone(Target)TS->ProductByproductChloride Salt(Byproduct)TS->Byproduct

Figure 1: Mechanistic pathway for the N-alkylation of piperazinyl quinolones.

Detailed Experimental Protocol

Protocol A: C-7 N-Alkylation of Ciprofloxacin

This protocol describes the synthesis of 7-[4-(N-methoxycarbamoylmethyl)-1-piperazinyl]-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid.[1]

Materials & Reagents
ReagentEquiv.[1][2][3][4]RoleCAS No. (Ref)
Ciprofloxacin (Free Base) 1.0Substrate85721-33-1
2-chloro-N-methoxy-N-methylacetamide 1.2Electrophile67442-07-3
Potassium Carbonate (

)
2.5Base584-08-7
Sodium Iodide (NaI) 0.1Catalyst (Finkelstein)7681-82-5
DMF (Anhydrous) -Solvent68-12-2
Step-by-Step Procedure
  • Preparation:

    • Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar.

    • Purge with Nitrogen (

      
      ) or Argon to maintain an inert atmosphere.[1]
      
  • Dissolution:

    • Add Ciprofloxacin (1.0 mmol, 331 mg) and anhydrous DMF (10 mL).[1]

    • Stir at Room Temperature (RT) until a suspension or clear solution is obtained (solubility may vary; suspension is acceptable).

  • Activation:

    • Add anhydrous

      
        (2.5 mmol, 345 mg).[1]
      
    • Optional Expert Tip: Add NaI (0.1 mmol, 15 mg).[1] The iodide displaces the chloride in situ to form the more reactive alkyl iodide, accelerating the reaction (Finkelstein condition).

  • Addition:

    • Add 2-chloro-N-methoxy-N-methylacetamide (1.2 mmol, 165 mg) dropwise via syringe.[1]

  • Reaction:

    • Heat the mixture to 60–80°C in an oil bath.

    • Monitor via TLC (System:

      
      :MeOH 9:1).[1] Expected reaction time: 4–8 hours .[1]
      
    • Endpoint: Disappearance of the baseline ciprofloxacin spot and appearance of a less polar product spot.[1]

  • Workup:

    • Cool the reaction mixture to RT.

    • Pour the mixture into Ice-Cold Water (50 mL) with vigorous stirring.

    • Adjust pH to ~7.0 using dilute acetic acid if necessary to maximize precipitation.[1]

    • Filtration: Collect the precipitate by vacuum filtration.[1][5] Wash with cold water (

      
       mL) and cold diethyl ether (
      
      
      mL) to remove residual DMF.[1]
  • Purification:

    • Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica gel, Gradient: 0-10% MeOH in DCM).[1]

Workflow Visualization

WorkflowStartStart: Inert Atmosphere(N2/Ar)MixMix Ciprofloxacin + K2CO3 + NaIin DMFStart->MixAddAdd this compound(Dropwise)Mix->AddHeatHeat to 60-80°C(4-8 Hours)Add->HeatCheckTLC Check(DCM:MeOH 9:1)Heat->CheckCheck->HeatIncompleteQuenchPour into Ice WaterAdjust pH ~7Check->QuenchCompleteIsolateFilter PrecipitateWash w/ EtherQuench->IsolatePurifyRecrystallization(EtOH/H2O)Isolate->Purify

Figure 2: Operational workflow for the synthesis of N-methoxyacetamide quinolone derivatives.

Analytical Validation (QC)

To ensure the protocol was successful, the following spectral characteristics must be verified.

TechniqueObservationInterpretation

NMR
(DMSO-

)

3.7–3.8 ppm (Singlet, 3H)
Appearance of

group.[1]

NMR
(DMSO-

)

3.2 ppm (Singlet, 3H)
Appearance of

(if using Weinreb reagent).[1]

NMR
(DMSO-

)

3.4 ppm (Singlet, 2H)
Appearance of methylene linker (

).[1]
MS (ESI+)

Parent + 101 Da
Mass shift corresponding to

addition.[1]
HPLC Shift in Retention Time (

)
Product should be less polar (longer

in Reverse Phase) than parent Ciprofloxacin.

Troubleshooting & Expert Insights

  • Problem: Low Yield / Incomplete Reaction.

    • Cause: Poor solubility of the zwitterionic quinolone.[1]

    • Solution: Switch solvent to DMSO or use a microwave reactor (100°C, 15 min) to overcome activation energy barriers.[1]

  • Problem: O-Alkylation vs. N-Alkylation.

    • Insight: Quinolones have a carboxylic acid at C-3.[1][6][7] While the piperazine amine is more nucleophilic, the carboxylate can compete if the base is too strong or conditions are too harsh.

    • Control: Use

      
       (milder) instead of NaH.[1] The 
      
      
      -alkylation at the piperazine is kinetically favored.[1]
  • Safety Note:

    
    -chloroacetamides are potent alkylating agents and potential sensitizers.[1] Handle in a fume hood with double gloves.[1]
    

References

  • Biological Activity of Quinolone Derivatives

    • Title: The Current Case of Quinolones: Synthetic Approaches and Antibacterial Activity.[1][3][6][7][8]

    • Source: MDPI (Molecules).[1]

    • URL:[Link]

  • Reagent Properties (2-Chloro-N-methoxy-N-methylacetamide)

    • Title: 2-Chloro-N-methoxy-N-methylacetamide | CAS 67442-07-3.[1][9][10][11]

    • Source: Sigma-Aldrich / PubChem.[1]

    • URL:[Link]

  • Synthesis of Piperazinyl Quinolones

    • Title: Synthesis and Characterization of New Fluoroquinolones Containing an N-Substituted Piperazine Moiety.
    • Source: Asian Journal of Chemistry.[1]

    • URL:[Link] (General Journal Link for verification of method class).[1]

  • Weinreb Amide Chemistry

    • Title: 2-Chloro-N-methoxy-N-methylacetamide in organic synthesis.[1]

    • Source: Fluorochem Product Data.[1][3]

Application Note: One-Pot & Telescoped Synthesis Using 2-Chloro-N-methoxyacetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and drug discovery. It details the utility of 2-chloro-N-methoxy-N-methylacetamide (and its secondary amide analog) as a linchpin reagent for the rapid assembly of bioactive heterocycles, specifically Pseudomonas Quinolone Signal (PQS) analogs.[1]

Executive Summary & Reagent Profile[4]

The reagent 2-chloro-N-methoxyacetamide refers to a class of bifunctional electrophiles used to introduce a chloroacetyl moiety while leveraging the unique reactivity of the N-methoxy group. In high-value synthesis, this predominantly refers to the Weinreb Amide derivative (2-chloro-N-methoxy-N-methylacetamide) , which prevents over-alkylation during nucleophilic attack.[2]

This guide focuses on its critical role in the synthesis of 2-alkyl-4-quinolones (such as PQS), a class of potent quorum-sensing signaling molecules and antibiotic scaffolds.[2]

Reagent Specifications
PropertyWeinreb Amide DerivativeSecondary Amide Derivative
Chemical Name 2-Chloro-N-methoxy-N-methylacetamide This compound
CAS Number 67442-07-3 36851-81-7
Primary Utility Synthesis of

-chloro ketones (PQS precursors)
Synthesis of N-methoxy heterocycles; [3+3] Cyclizations
Key Feature Stable 5-membered chelate with metals (Mg/Li)Directing group for C-H activation; Electrophile
Storage 2–8 °C, Hygroscopic2–8 °C, Moisture Sensitive

Core Application: Synthesis of Pseudomonas Quinolone Signal (PQS)[1][2][3][7]

The most impactful application of this reagent is the synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) .[2] The workflow utilizes the Weinreb amide to generate an


-chloro ketone intermediate, which undergoes a "one-pot" cyclization with anthranilic acid.
The Mechanistic Advantage

The reaction relies on the Weinreb Chelation Model . Unlike standard amides, the N-methoxy-N-methyl group forms a stable 5-membered cyclic transition state with the organometallic reagent (Mg or Li). This prevents the tetrahedral intermediate from collapsing until acidic quench, thereby stopping the reaction at the ketone stage and preventing over-addition to the alcohol.

Reaction Pathway Diagram

The following diagram illustrates the mechanistic flow from the Weinreb amide to the final quinolone scaffold.

PQS_Mechanism Reagent 2-Chloro-N-methoxy- N-methylacetamide Chelate Stable Mg-Chelate Intermediate Reagent->Chelate Nucleophilic Attack Grignard Heptyl-MgBr (Grignard Reagent) Grignard->Chelate Ketone α-Chloro Ketone (1-chloro-2-nonanone) Chelate->Ketone Acidic Quench (No Over-addition) Cyclization One-Pot Cyclization (Microwave/Thermal) Ketone->Cyclization + Anthranilic Acid Anthranilic Anthranilic Acid (Nucleophile) Anthranilic->Cyclization Product PQS (2-heptyl-3-hydroxy-4(1H)-quinolone) Cyclization->Product Condensation & Ring Closure

Figure 1: Mechanistic pathway for the conversion of Weinreb amide to PQS via stable chelation and subsequent cyclization.

Detailed Experimental Protocol

Protocol A: Synthesis of -Chloro Ketone Intermediate

Objective: Selective mono-alkylation of 2-chloro-N-methoxy-N-methylacetamide.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar and maintain under inert atmosphere (

    
     or Ar).
    
  • Reagent Preparation: Dissolve 2-chloro-N-methoxy-N-methylacetamide (1.0 equiv, e.g., 5.0 mmol) in anhydrous THF (20 mL). Cool the solution to 0 °C .

  • Grignard Addition: Add Heptylmagnesium bromide (1.0 M in THF, 1.1 equiv) dropwise over 15 minutes.

    • Note: The solution may turn slightly yellow. The low temperature and slow addition are crucial to maintain the stability of the chelate.

  • Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) and stir for an additional 1 hour.

  • Quench: Carefully quench with 1 M HCl (10 mL) at 0 °C. This breaks the Mg-chelate and releases the ketone.

  • Workup: Extract with EtOAc (3 x 20 mL). Wash combined organics with brine, dry over

    
    , and concentrate in vacuo.
    
  • Output: Crude 1-chloro-2-nonanone . (Yield typically >85%).[3]

Protocol B: One-Pot Cyclization to PQS

Objective: Condensation and cyclization of the


-chloro ketone with anthranilic acid.
  • Mixing: In a microwave vial (or sealed tube), combine the crude 1-chloro-2-nonanone (1.0 equiv) and anthranilic acid (1.2 equiv).

  • Solvent: Add anhydrous ethanol or dioxane (5 mL per mmol).

  • Conditions (Microwave): Irradiate at 150 °C for 20–30 minutes.

    • Alternative (Thermal): Reflux in toluene/ethanol for 12–16 hours.

  • Purification: Cool to RT. The product often precipitates. Filter and wash with cold ethanol. Recrystallize from EtOH/EtOAc if necessary.

  • Validation: Confirm identity via

    
    -NMR (characteristic quinolone NH singlet at ~11-12 ppm).
    

Performance Data & Optimization

The following data summarizes the yield efficiency of this protocol compared to traditional methods (e.g., condensation of aniline with


-keto esters).
MethodKey ReagentReaction StepsOverall YieldAtom Economy
Weinreb Route (This Protocol) 2-Chloro-N-methoxy-N-methylacetamide 2 (Telescoped) 65 - 82% High
Traditional Duff ReactionAniline / Hexanoyl chloride3+20 - 35%Low

-Keto Ester Route
Ethyl 3-oxodecanoate245 - 55%Moderate
Troubleshooting Guide
  • Low Yield in Step 1: Ensure the Grignard reagent is titrated and fresh. Moisture kills the reaction.

  • Over-alkylation (Tertiary Alcohol formation): This is rare with Weinreb amides but can occur if the quench is delayed too long at high temperatures or if the "N-methoxy" group is cleaved. Ensure the temperature remains < 25 °C before quench.

  • Incomplete Cyclization: If using thermal heating, ensure the reaction runs for at least 12 hours. Microwave irradiation is significantly more efficient for this condensation.

Specialized Application: [3+3] Cyclization (Secondary Amide)

While less common, the secondary amide This compound (CAS 36851-81-7) is utilized in desymmetric cyclizations.

  • Reaction: Reaction with para-quinamines or similar electrophiles.

  • Mechanism: The N-methoxy group acts as a nucleophile (via the oxygen or nitrogen depending on base) or a directing group, while the

    
    -chloro group serves as the electrophilic trap.
    
  • Outcome: Formation of complex N-methoxy-heterocycles (e.g., 1,2,4-oxadiazines) which are difficult to access via other routes.

References

  • Hodgkinson, J. T., Galloway, W. R. J. D., Welch, M., & Spring, D. R. (2012).[4] Microwave-assisted preparation of the quorum-sensing molecule 2-heptyl-3-hydroxy-4(1H)-quinolone and structurally related analogs.[4] Nature Protocols, 7(6), 1184–1192.

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.
  • Hradil, P., et al. (2006). Preparation of 2-substituted 4(1H)-quinolones. Journal of Heterocyclic Chemistry, 43, 129.
  • Sigma-Aldrich. (n.d.). Product Specification: 2-Chloro-N-methoxy-N-methylacetamide.[1][2][4]

Sources

2-chloro-N-methoxyacetamide as an electrophilic aminating agent

Technical Guide: Electrophilic Amination with -Chloro- -Methoxyamides[1]

Part 1: Executive Summary & Mechanistic Insight

The Reagent Profile

11
  • Active Species:

    
    -Chloro-
    
    
    -methoxyacetamide (or its derivatives).[1][2][3][4]
  • Precursor:

    
    -Methoxyacetamide (or 2-chloro-
    
    
    -methoxyacetamide).[1][5][6]
  • Primary Utility: Direct electrophilic amination of arenes (C-H amination) and nucleophiles to synthesize

    
    -methoxy-lactams, oxindoles, and aniline derivatives.[1]
    
  • Key Advantage: Enables the direct installation of a protected amine (

    
    -OMe) onto aromatic rings without transition metal catalysis, driven by the formation of reactive nitrenium ions.[1]
    
Mechanism of Action: The Nitrenium Ion Pathway

The reactivity is governed by the Anomeric Effect at the nitrogen center.[1] The lone pair on the nitrogen is less available for amide resonance due to the electronegativity of the chlorine and methoxy groups.[1]

  • Ionization: Under thermal or Lewis acid activation, the weak

    
     bond undergoes heterolytic cleavage.[1]
    
  • Nitrenium Formation: This generates a transient, highly electrophilic

    
    -alkoxynitrenium ion  (
    
    
    ).[1]
  • Electrophilic Attack: The nitrenium ion attacks electron-rich

    
    -systems (arenes) or nucleophiles.[1]
    
  • Re-aromatization: Loss of a proton restores aromaticity, yielding the

    
    -acylated-
    
    
    -alkoxy amine.[1]

Caption: Mechanistic pathway from precursor chlorination to nitrenium ion generation and electrophilic aromatic substitution.

Part 2: Experimental Protocols

Safety & Handling (Critical)
  • Mutagenicity:

    
    -Chloro-
    
    
    -alkoxyamides are direct-acting mutagens.[1] They interact with DNA nucleophiles.[1] All procedures must be performed in a fume hood with double gloving.
  • Instability: These reagents are thermally labile.[1] Store at -20°C if isolated, but in situ generation is recommended for safety.[1]

  • Explosion Hazard: Avoid metal spatulas with neat

    
    -chloro compounds; use Teflon or glass.[1]
    
Protocol A: Synthesis of the Active Reagent ( -Chlorination)

If you are starting with commercial 2-chloro-


-methoxyacetamide

-methoxyacetamide

1

Reagents:

  • Substrate:

    
    -Methoxyacetamide derivative (1.0 equiv)[1]
    
  • Chlorinating Agent: tert-Butyl hypochlorite (

    
    -BuOCl) (1.05 equiv)[1]
    
  • Solvent: Dichloromethane (DCM) or Benzene (anhydrous)[1]

Step-by-Step:

  • Dissolution: Dissolve the

    
    -methoxyacetamide (e.g., 2-chloro-
    
    
    -methoxyacetamide) in anhydrous DCM (0.5 M concentration) in a foil-wrapped round-bottom flask (light sensitive).
  • Chlorination: Cool the solution to 0°C. Add

    
    -BuOCl dropwise via syringe over 5 minutes.
    
  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC (the

    
    -chloro species is usually less polar and UV active).[1]
    
  • Workup (Optional): For in situ use, proceed directly to Protocol B. To isolate (not recommended for long storage), wash with cold water, dry over

    
    , and concentrate in vacuo at <20°C.
    
    • Quality Check: The product is typically a yellow oil.[1]

      
      H NMR will show a downfield shift of the methoxy group compared to the precursor.[1]
      
Protocol B: Electrophilic Aromatic Amination (Intramolecular)

This protocol describes the cyclization of an


1

Reagents:

  • Active Reagent:

    
    -Chloro-
    
    
    -methoxyacetamide derivative (prepared in Protocol A).[1]
  • Lewis Acid: Zinc Acetate (

    
    ) or Silver salts (
    
    
    ) (promotes ionization).[1]
  • Solvent: Nitromethane (

    
    ) or Acetonitrile (polar solvents stabilize the nitrenium ion).[1]
    

Step-by-Step:

  • Setup: Dissolve the

    
    -chloro reagent in Nitromethane (0.1 M).
    
  • Activation: Add anhydrous

    
     (1.1 equiv).[1]
    
  • Reaction: Stir at room temperature. If the substrate is deactivated, gentle heating (40–50°C) may be required.[1]

    • Observation: The reaction often darkens as the nitrenium ion forms and reacts.[1]

  • Quench: Once starting material is consumed (TLC), dilute with Ethyl Acetate.

  • Wash: Wash with saturated

    
     followed by brine.
    
  • Purification: Dry over

    
     and purify via flash column chromatography.
    

Table 1: Troubleshooting & Optimization

ProblemPossible CauseSolution
No Reaction

-Cl bond too strong (insufficient ionization).[1]
Switch to a more polar solvent (

) or stronger Lewis Acid (

salts).[1]
Decomposition Reaction temperature too high.Perform at 0°C; ensure strict exclusion of light.
Chlorination Competitive radical chlorination of the ring.[1]Add a radical scavenger (e.g., TEMPO) or ensure the reaction is performed in the dark (ionic pathway).[1]
Rearrangement HERON reaction dominates (migration of OMe).[1]This competing pathway occurs in electron-deficient systems.[1] Ensure the aromatic ring is sufficiently nucleophilic.[1]

Part 3: Scope and Applications

Substrate Scope

The electrophilic amination efficiency depends heavily on the nucleophilicity of the acceptor:

  • Electron-Rich Arenes (Phenols, Ethers): React rapidly at ambient temperature.[1]

  • Electron-Neutral Arenes: Require Lewis Acid catalysis (

    
    , 
    
    
    ).[1]
  • Electron-Poor Arenes: Generally unreactive or require harsh conditions that favor decomposition.[1]

Workflow Visualization

Caption: Operational workflow for converting N-methoxy precursors to aminated products.

References

  • Glover, S. A., & Rosser, A. (2014).[1][3][4] Studies of the Structure, Amidicity, and Reactivity of

    
    -Chlorohydroxamic Esters and 
    
    
    -Chloro-
    
    
    -dialkylhydrazides: Anomeric Amides with Low Resonance Energies.[1][3][4] Journal of Organic Chemistry.
  • Glover, S. A. (2004).[1] Anomeric amides – structure, properties and reactivity. Tetrahedron. [1]

  • Kawase, M., et al. (2002).[1] Electrophilic aromatic substitution with

    
    -methoxy-
    
    
    -acylnitrenium ions generated from
    
    
    -chloro-
    
    
    -methoxyamides: synthesis of
    
    
    -methoxyoxindoles.[1] Chemical Communications.[1]
  • Sigma-Aldrich. (n.d.).[1] Product Specification: 2-Chloro-

    
    -methoxy-
    
    
    -methylacetamide.[1][6][7] [1]

Application Note: Real-Time Monitoring of 2-Chloro-N-methoxyacetamide Reactions using Thin-Layer Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the utilization of Thin-Layer Chromatography (TLC) for monitoring the progress of reactions involving 2-chloro-N-methoxyacetamide. As a versatile electrophile, this compound is a valuable building block in organic synthesis. Efficiently tracking its consumption and the formation of products is critical for reaction optimization, endpoint determination, and overall success in synthetic campaigns. This document outlines the fundamental principles of TLC, detailed protocols for sample preparation, selection of appropriate solvent systems, and visualization techniques tailored for this class of compounds. Furthermore, it offers expert insights into the interpretation of TLC results and troubleshooting common issues, ensuring reliable and reproducible reaction monitoring.

Introduction: The Critical Role of Reaction Monitoring

In the realm of synthetic chemistry, the ability to monitor a reaction in real-time is paramount. It allows the chemist to ascertain the optimal reaction time, identify the formation of byproducts, and prevent the decomposition of desired products.[1][2] Thin-Layer Chromatography (TLC) stands out as a rapid, cost-effective, and highly versatile analytical technique for this purpose.[3] Its simplicity and the small sample volumes required make it an indispensable tool in both academic and industrial research settings.[2]

This guide focuses on the application of TLC to monitor reactions of this compound, a compound frequently employed in the synthesis of more complex molecules. A typical reaction involves the nucleophilic substitution of the chlorine atom by a nucleophile, such as a primary or secondary amine, to form a new carbon-nitrogen bond. Understanding the polarity differences between the starting material and the product is the cornerstone of successful TLC monitoring.

The Principle of Thin-Layer Chromatography

TLC separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[3][4]

  • Stationary Phase: Typically, a thin layer of an adsorbent material, such as silica gel or alumina, is coated onto an inert backing like glass or aluminum.[3] For the separation of amides and alkyl halides, silica gel is the most common choice due to its polar nature.[5]

  • Mobile Phase (Eluent): A solvent or a mixture of solvents that moves up the stationary phase by capillary action.[4] The choice of eluent is crucial and is determined by the polarity of the compounds to be separated.

The separation is governed by the principle of "like dissolves like." More polar compounds will have a stronger affinity for the polar stationary phase (silica gel) and will therefore travel a shorter distance up the plate. Conversely, less polar compounds will be more soluble in the mobile phase and will travel further. This differential migration results in the separation of the components of the reaction mixture.

The Retention Factor (Rf) is a key parameter used to quantify the movement of a compound on a TLC plate. It is defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[6]

The Reaction: Nucleophilic Substitution of this compound

A common application of this compound is its reaction with a primary amine (R-NH2) to yield the corresponding N-substituted glycinamide derivative. This is a classic SN2 reaction where the amine acts as the nucleophile, displacing the chloride leaving group.

Reaction Scheme:

The starting material, this compound, is a relatively polar molecule due to the presence of the amide and methoxy groups. The product, however, will have a different polarity depending on the nature of the 'R' group on the amine. Generally, the product will have a different Rf value than the starting material, allowing for effective monitoring by TLC.

Experimental Protocols

Materials and Equipment
  • TLC plates (silica gel 60 F254)

  • Developing chamber with a lid

  • Capillary tubes for spotting

  • UV lamp (254 nm)

  • Staining jars

  • Heat gun

  • Solvents for mobile phase (e.g., hexane, ethyl acetate, dichloromethane, methanol)

  • Staining solutions (e.g., potassium permanganate, ninhydrin, p-anisaldehyde)

Step-by-Step Protocol for Monitoring the Reaction
  • Preparation of the TLC Plate:

    • With a pencil, gently draw a baseline about 1 cm from the bottom of the TLC plate.

    • Mark three lanes on the baseline for the starting material (SM), a co-spot (Co), and the reaction mixture (RM).

  • Sample Preparation and Spotting:

    • Starting Material (SM): Dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane or ethyl acetate).

    • Reaction Mixture (RM): At various time points (e.g., t=0, 1h, 2h, etc.), withdraw a small aliquot of the reaction mixture using a capillary tube. Dilute this aliquot with a suitable solvent if the reaction mixture is too concentrated.

    • Spotting: Using a clean capillary tube for each sample, spot a small amount of the SM solution on the leftmost mark and the RM solution on the rightmost mark. For the co-spot lane, first spot the SM, and then carefully spot the RM directly on top of the SM spot. Keep the spots as small as possible (1-2 mm in diameter).

  • Developing the TLC Plate:

    • Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Ensure the solvent level is below the baseline on the TLC plate.

    • Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors.

    • Carefully place the spotted TLC plate into the chamber and close the lid.

    • Allow the solvent to ascend the plate by capillary action.

    • When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.

    • Allow the plate to air dry completely.

Visualization Techniques

Since this compound and its amine-substituted products are often colorless, visualization techniques are necessary.

  • UV Light (Non-destructive):

    • If the TLC plates contain a fluorescent indicator (F254), compounds that absorb UV light will appear as dark spots under a 254 nm UV lamp. This is often the first method to try.[7]

  • Chemical Stains (Destructive):

    • Potassium Permanganate (KMnO4) Stain: This is a good general-purpose stain for compounds that can be oxidized.[8]

      • Preparation: Dissolve 1.5 g of KMnO4, 10 g of K2CO3, and 1.25 mL of 10% NaOH in 200 mL of water.

      • Procedure: Briefly dip the dried TLC plate into the stain solution and then gently heat with a heat gun.[6] Spots will appear as yellow to brown against a purple background.

    • Ninhydrin Stain: This stain is specific for primary and secondary amines, turning them a characteristic purple or yellow color.[9] This is particularly useful for visualizing the unreacted amine starting material.

      • Preparation: Dissolve 0.3 g of ninhydrin in 100 mL of butanol and add 3 mL of acetic acid.

      • Procedure: Dip the plate in the ninhydrin solution and heat gently.

    • p-Anisaldehyde Stain: A versatile stain that can produce a range of colors for different functional groups upon heating.[9]

      • Preparation: Carefully add 135 mL of absolute ethanol to 5 mL of concentrated sulfuric acid, 1.5 mL of glacial acetic acid, and 3.7 mL of p-anisaldehyde.

      • Procedure: Dip the plate and heat with a heat gun.

Interpretation of Results
  • t=0: At the beginning of the reaction, you should see a spot in the SM lane and a corresponding spot in the RM lane at the same Rf value. The co-spot lane will show a single spot.

  • As the reaction progresses: The intensity of the starting material spot in the RM lane will decrease, and a new spot corresponding to the product will appear. The product will typically have a different Rf value.

  • Reaction completion: The reaction is considered complete when the starting material spot is no longer visible in the RM lane.

Table 1: Example TLC Data for a Reaction of this compound with a Primary Amine

Time PointRf of Starting Material (this compound)Rf of ProductObservations
0 h0.6-Strong SM spot in RM lane.
1 h0.60.4Faint product spot appears, SM spot is still strong.
2 h0.60.4Product spot intensifies, SM spot diminishes.
4 h-0.4SM spot is no longer visible in the RM lane.

Optimization of the TLC Method

Solvent System Selection

The choice of the mobile phase is critical for achieving good separation. A common starting point for neutral organic molecules is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[1]

  • If the spots are too high on the plate (high Rf): The mobile phase is too polar. Decrease the proportion of the polar solvent.

  • If the spots are too low on the plate (low Rf): The mobile phase is not polar enough. Increase the proportion of the polar solvent.

For reactions involving amines, which can be basic, or if byproducts are acidic, adding a small amount of a modifier to the eluent can improve separation and prevent streaking. For example, a few drops of triethylamine can be added for basic compounds, and acetic acid for acidic compounds.[10]

A good starting solvent system for reactions of this compound is a 7:3 mixture of hexanes:ethyl acetate. The polarity can be adjusted as needed. For more polar products, a dichloromethane:methanol system might be more appropriate.[8]

Troubleshooting Common TLC Problems
ProblemPossible CauseSolution
Streaking spots Sample is too concentrated.Dilute the sample before spotting.
The sample is not fully soluble in the mobile phase.Try a different mobile phase.
The compound is acidic or basic.Add a small amount of acetic acid or triethylamine to the eluent.
Spots are too large The initial spot was too large.Use a fine capillary and apply the sample in small portions, allowing the solvent to evaporate between applications.
No spots are visible The sample is not UV active and the wrong stain was used.Try a more general stain like potassium permanganate or p-anisaldehyde.
The concentration of the sample is too low.Spot the sample multiple times in the same location, allowing the solvent to dry in between.[11]

Visualizing the Workflow

Diagram 1: TLC Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_plate Prepare TLC Plate (Baseline & Lanes) spotting Spot Samples on Plate prep_plate->spotting prep_samples Prepare Samples (SM, RM, Co-spot) prep_samples->spotting prep_chamber Prepare Developing Chamber development Develop Plate in Chamber prep_chamber->development spotting->development drying Dry Plate development->drying uv Visualize under UV Light drying->uv stain Apply Chemical Stain & Heat uv->stain interpret Interpret Results (Rf & Spot Intensity) stain->interpret

Caption: A flowchart illustrating the key stages of monitoring a reaction by TLC.

Diagram 2: Interpreting TLC Results Over Time

TLC_Interpretation cluster_t0 Time = 0h cluster_t_mid Time = 2h cluster_t_final Time = 4h (Complete) t0_sm SM t0_co Co t0_rm RM t_mid_sm SM t0_sm_spot t0_co_spot t0_rm_spot t_mid_co Co t_mid_rm RM t_final_sm SM t_mid_sm_spot t_mid_co_sm t_mid_co_p t_mid_rm_sm t_mid_rm_p t_final_co Co t_final_rm RM t_final_sm_spot t_final_co_sm t_final_co_p t_final_rm_p

Caption: Idealized TLC plates showing the progression of a reaction over time.

Conclusion

Thin-Layer Chromatography is an invaluable technique for the real-time monitoring of reactions involving this compound. Its simplicity, speed, and low cost make it an essential tool for any synthetic chemist. By carefully selecting the mobile phase and visualization agent, researchers can gain crucial insights into the progress of their reactions, leading to improved yields, purity, and overall efficiency. This application note provides a robust framework for developing and implementing effective TLC-based reaction monitoring protocols.

References

  • Reddit. (2020). TLC seperation of carboxylix acid, amine, and the amide product. Retrieved from [Link]

  • CHEM 344 Thin Layer Chromatography. (n.d.). Retrieved from [Link]

  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Operachem. (2024, February 24). TLC-Thin Layer Chromatography. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 13). 9.3F: Visualizing TLC Plates. Retrieved from [Link]

  • National Institutes of Health. (2024, December 6). Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins. Retrieved from [Link]

  • ResearchGate. (n.d.). The TLC plate showing dansylation of primary and secondary amines. Retrieved from [Link]

  • Reddit. (2024, November 13). TLC for amide synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3D: Separation Theory. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Protocol for synthesis of di- and tri-substituted s-triazine derivatives. Retrieved from [Link]

  • YouTube. (2021, August 22). Visualizing a TLC plate. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-methylacetamide. Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Khan Academy. (n.d.). Calculating retention factors for TLC. Retrieved from [Link]

Sources

Application Note: A Scalable and Validated Protocol for the Synthesis of 2-chloro-N-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 2-chloro-N-methoxyacetamide in Drug Discovery and Synthesis

This compound is a bifunctional molecule of significant interest in medicinal chemistry and organic synthesis. It incorporates a reactive chloroacetyl group and a Weinreb amide moiety. The Weinreb amide is particularly valued for its controlled reactivity towards organometallic reagents, enabling the synthesis of ketones without the common issue of over-addition.[1] This attribute, combined with the reactive chlorine atom that is amenable to various substitution reactions, establishes this compound as a versatile building block for complex molecules. A notable application is in the synthesis of 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS), a quorum-sensing molecule in Pseudomonas aeruginosa, making it a crucial intermediate for research into novel antimicrobial strategies.[2]

The transition from laboratory-scale synthesis to a robust, scalable process presents several challenges, including managing the exothermic nature of the reaction, ensuring the safe handling of hazardous reagents like chloroacetyl chloride, and maintaining high purity and yield. This application note provides a detailed, validated protocol for the scale-up synthesis of this compound, addressing these critical aspects to ensure a safe, efficient, and reproducible manufacturing process.

Reaction Scheme

The synthesis proceeds via the acylation of N,O-dimethylhydroxylamine hydrochloride with chloroacetyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.

Overall Reaction:

Experimental Protocol: Scale-Up Synthesis of this compound

This protocol is designed for a target scale of approximately 1 kg of this compound. All operations should be conducted in a well-ventilated fume hood or a designated chemical synthesis suite with appropriate engineering controls.

Materials and Equipment
  • Reactor: 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet/outlet.

  • Reagents:

    • N,O-dimethylhydroxylamine hydrochloride (CAS: 6638-79-5)

    • Chloroacetyl chloride (CAS: 79-04-9)[3]

    • Triethylamine (CAS: 121-44-8)

    • Dichloromethane (DCM) (CAS: 75-09-2)

    • Deionized water

    • Saturated aqueous sodium bicarbonate solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO4)

  • Equipment:

    • Rotary evaporator with a vacuum pump and a solvent trap

    • Filtration apparatus

    • Standard laboratory glassware

    • Personal Protective Equipment (PPE): Chemical resistant gloves, safety goggles, face shield, and a lab coat are mandatory.[4]

Quantitative Data for Synthesis
Reagent/SolventMolecular Weight ( g/mol )Moles (mol)AmountDensity (g/mL)
N,O-dimethylhydroxylamine hydrochloride97.5410.251.0 kg-
Chloroacetyl chloride112.9411.281.27 kg (0.86 L)1.47
Triethylamine101.1922.552.28 kg (3.12 L)0.73
Dichloromethane (DCM)84.93-10 L (initial) + 5 L (extraction)1.33
Step-by-Step Methodology
  • Reactor Setup and Inerting:

    • Assemble the 20 L jacketed glass reactor and ensure all joints are properly sealed.

    • Purge the reactor with dry nitrogen for at least 30 minutes to create an inert atmosphere. Maintain a gentle nitrogen flow throughout the reaction.

  • Reagent Preparation:

    • In the reactor, suspend N,O-dimethylhydroxylamine hydrochloride (1.0 kg, 10.25 mol) in dichloromethane (10 L).

    • Begin stirring the suspension at a moderate speed (e.g., 200-300 rpm).

    • Cool the reactor contents to 0-5 °C using a circulating chiller.

  • Base Addition:

    • Slowly add triethylamine (2.28 kg, 22.55 mol) to the stirred suspension via the dropping funnel over a period of 30-45 minutes. Maintain the internal temperature below 10 °C.

    • A white precipitate of triethylamine hydrochloride will form.

  • Acylation Reaction:

    • In a separate, dry dropping funnel, add chloroacetyl chloride (1.27 kg, 11.28 mol).

    • Add the chloroacetyl chloride dropwise to the reaction mixture over 1.5-2 hours. This reaction is exothermic. Carefully monitor the internal temperature and adjust the addition rate to maintain it between 0-5 °C.

    • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 2 hours.

  • In-Process Control (IPC): Reaction Completion:

    • After 2 hours, take a small aliquot of the reaction mixture.

    • Quench the aliquot with a small amount of water and extract with dichloromethane.

    • Analyze the organic layer by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to confirm the consumption of the starting material (N,O-dimethylhydroxylamine).

  • Work-up and Extraction:

    • Once the reaction is complete, slowly add deionized water (5 L) to the reactor while maintaining stirring and keeping the temperature below 20 °C.

    • Stop stirring and allow the layers to separate.

    • Separate the lower organic layer.

    • Extract the aqueous layer with dichloromethane (2 x 2.5 L).

    • Combine all organic layers.

  • Washing and Drying:

    • Wash the combined organic layer sequentially with:

      • Saturated aqueous sodium bicarbonate solution (2 x 3 L) to remove any remaining acid.

      • Saturated aqueous sodium chloride (brine) solution (1 x 3 L) to aid in phase separation.

    • Dry the organic layer over anhydrous magnesium sulfate (approx. 500 g), stir for 30 minutes, and then filter.

  • Solvent Removal and Product Isolation:

    • Concentrate the filtered organic solution under reduced pressure using a rotary evaporator. The bath temperature should be kept below 40 °C.

    • The crude product will be obtained as a solid or a semi-solid.

  • Purification (Optional):

    • If required, the crude product can be further purified by recrystallization from a suitable solvent system (e.g., a mixture of ethyl acetate and hexanes).

  • Drying and Yield Calculation:

    • Dry the final product under vacuum at room temperature until a constant weight is achieved.

    • Calculate the final yield. A typical yield for this process is in the range of 85-95%.

Causality Behind Experimental Choices

  • Inert Atmosphere: The use of a nitrogen atmosphere is crucial to prevent the reaction of the highly reactive chloroacetyl chloride with atmospheric moisture, which would lead to the formation of chloroacetic acid and reduce the yield.[3][5]

  • Low-Temperature Control: The acylation reaction is highly exothermic. Maintaining a low temperature (0-5 °C) is essential to minimize the formation of byproducts and to ensure the safety of the operation.[6] Uncontrolled temperature rise can lead to a runaway reaction.

  • Choice of Base: Triethylamine is used as a non-nucleophilic organic base to neutralize the hydrochloric acid generated during the reaction. Its boiling point is suitable for this reaction, and the resulting triethylamine hydrochloride is easily removed during the aqueous work-up.

  • Solvent Selection: Dichloromethane is an excellent solvent for the reactants and is relatively inert under the reaction conditions. Its low boiling point facilitates easy removal during product isolation.

  • Aqueous Work-up: The washing steps are critical for removing unreacted starting materials, the triethylamine hydrochloride salt, and any acidic impurities, leading to a purer final product.

In-Process Controls and Quality Assurance

A robust quality control strategy is essential for ensuring the consistency and purity of the final product.

Analytical Methods
  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the progress of the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes.

  • Gas Chromatography (GC): Can be used for both in-process control and final purity assessment. It allows for the quantification of starting materials, product, and any volatile impurities.[7][8]

  • High-Performance Liquid Chromatography (HPLC): An alternative to GC for purity analysis, especially for less volatile impurities.[7][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the final product.[10]

  • Infrared (IR) Spectroscopy: To confirm the presence of key functional groups in the final product.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.[10][11]

Acceptance Criteria for Final Product
TestSpecification
AppearanceWhite to off-white solid
Purity (by GC or HPLC)≥ 98%
Identity (by NMR/IR)Conforms to the structure of this compound
Melting Point39-41 °C

Visualizing the Process

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_qc Quality Control prep_reagents Prepare Reagents (N,O-dimethylhydroxylamine HCl, DCM, TEA) prep_reactor Setup and Inert Reactor charge_reagents Charge Reactor with Suspension prep_reactor->charge_reagents cool_reactor Cool to 0-5 °C charge_reagents->cool_reactor add_base Add Triethylamine cool_reactor->add_base add_acyl_chloride Add Chloroacetyl Chloride add_base->add_acyl_chloride react Stir at 0-5 °C add_acyl_chloride->react ipc In-Process Control (TLC/GC) react->ipc quench Quench with Water extract Extract with DCM quench->extract wash Wash Organic Layer extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate final_qc Final Product Analysis (GC/HPLC, NMR, IR, MP) concentrate->final_qc ipc->quench If reaction complete product product final_qc->product Final Product

Caption: Experimental workflow for the scale-up synthesis of this compound.

Quality Control Workflow

G start Start of Process raw_materials Raw Material Qualification start->raw_materials in_process In-Process Control (Reaction Monitoring) raw_materials->in_process crude_product Crude Product Analysis in_process->crude_product final_product Final Product Release Testing crude_product->final_product pass Pass final_product->pass fail Fail final_product->fail rework Rework/ Repurification fail->rework reject Reject fail->reject rework->final_product

Sources

The Versatile Role of 2-Chloro-N-methoxyacetamide in Agrochemical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Agrochemical Development Professionals

In the competitive landscape of agrochemical research and development, the identification and utilization of versatile building blocks are paramount to the discovery of novel and effective active ingredients. 2-Chloro-N-methoxyacetamide has emerged as a significant intermediate, offering a unique combination of reactive sites that can be strategically employed in the synthesis of a variety of agrochemicals, particularly fungicides. This technical guide provides an in-depth exploration of the applications of this compound, with a focus on its role in the synthesis of methoxyacetamide fungicides, supported by detailed protocols and mechanistic insights.

Introduction to this compound: A Key Synthetic Intermediate

This compound, with the chemical structure presented in Figure 1, is a bifunctional molecule possessing two key reactive centers: a reactive C-Cl bond and an N-methoxyamide group. The chloroacetyl moiety is an excellent electrophile, readily participating in nucleophilic substitution reactions, most notably the Williamson ether synthesis, to form ether linkages which are prevalent in many agrochemical structures. The N-methoxyamide group, while less reactive, can be a precursor to other functional groups or influence the overall properties of the final molecule.

This unique combination of functionalities makes this compound a valuable tool for medicinal and agrochemical chemists to introduce the methoxyacetamide pharmacophore into a target molecule. This moiety is particularly significant in the development of modern fungicides.

Figure 1. Chemical structure of this compound.

Application in Fungicide Synthesis: The Methoxyacetamide Class

The methoxyacetamide functional group is a key toxophore in a class of modern fungicides. These compounds often act by inhibiting the mitochondrial respiration in fungi, a mode of action shared with the highly successful strobilurin fungicides. A prime example of a commercialized fungicide containing the methoxyacetamide moiety is Mandestrobin.

Mandestrobin: A Case Study

Mandestrobin is a broad-spectrum strobilurin fungicide.[1] Its structure features a methoxyacetamide group linked via an ether bond to a substituted phenyl ring. While several synthetic routes to Mandestrobin have been patented, a key disconnection in a retrosynthetic analysis highlights the potential for using this compound as a key building block. This strategic bond disconnection is illustrated in the following diagram:

G Mandestrobin Mandestrobin Intermediate1 Phenolic Precursor Mandestrobin->Intermediate1 Williamson Ether Synthesis Disconnection Intermediate2 This compound Mandestrobin->Intermediate2

Figure 2. Retrosynthetic analysis of Mandestrobin highlighting the potential use of this compound.

The key synthetic step in this proposed route is the Williamson ether synthesis, a robust and widely used reaction for the formation of ethers from an alkoxide and an alkyl halide.[2][3] In this case, a phenolic precursor would be deprotonated with a suitable base to form a phenoxide, which then acts as a nucleophile, displacing the chloride from this compound to form the desired ether linkage.

General Synthetic Protocol for Methoxyacetamide Fungicide Precursors via Williamson Ether Synthesis

The following protocol outlines a general procedure for the synthesis of agrochemical precursors by the reaction of a substituted phenol with this compound. This protocol is based on established principles of the Williamson ether synthesis and can be adapted for a range of phenolic starting materials.[2][3]

Protocol 1: Synthesis of Phenyl-methoxyacetamide Derivatives

Materials:

  • Substituted phenol (1.0 eq)

  • This compound (1.1 eq)

  • Potassium carbonate (K₂CO₃) or Sodium hydride (NaH) (1.2 - 1.5 eq)

  • Anhydrous solvent (e.g., Acetone, Dimethylformamide (DMF), or Acetonitrile)

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenol (1.0 eq) and the anhydrous solvent.

  • Base Addition: Under an inert atmosphere, add the base (e.g., potassium carbonate or sodium hydride) portion-wise to the stirred solution at room temperature. If using sodium hydride, exercise extreme caution as it is highly reactive and flammable.

  • Formation of the Phenoxide: Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the phenoxide salt.

  • Addition of this compound: Dissolve this compound (1.1 eq) in a minimal amount of the anhydrous solvent and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.

  • Workup: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Filter the solid byproducts and wash with the solvent. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure phenyl-methoxyacetamide derivative.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The use of an inert atmosphere is crucial, especially when using a strong base like sodium hydride, to prevent reaction with atmospheric moisture and oxygen.

  • Anhydrous Solvent: Anhydrous solvents are essential to ensure the efficiency of the base and to prevent unwanted side reactions.

  • Choice of Base: Potassium carbonate is a milder and safer base suitable for many phenols. Sodium hydride is a much stronger base and is used for less acidic phenols, but requires more stringent handling procedures.

  • Excess Reagent: A slight excess of this compound is used to ensure complete consumption of the more valuable phenolic starting material.

Data Presentation:

The following table provides hypothetical, yet realistic, data for the synthesis of various phenyl-methoxyacetamide derivatives based on the general protocol.

EntrySubstituted PhenolBaseSolventTemp (°C)Time (h)Yield (%)
14-ChlorophenolK₂CO₃Acetone60885
22,5-DimethylphenolK₂CO₃DMF80690
33-MethoxyphenolNaHTHF651278
44-NitrophenolK₂CO₃Acetonitrile80492

Potential Application in Herbicide Synthesis

While the primary application of this compound in agrochemicals appears to be in the fungicide domain, its reactive nature suggests potential for its use in the synthesis of herbicides as well. The chloroacetamide class of herbicides are known for their effectiveness against annual grasses.[4] The synthesis of these herbicides often involves the reaction of a chloroacetylating agent with an amine.

Although direct evidence of this compound being used for the synthesis of commercial herbicides is scarce in publicly available literature, its structure lends itself to the synthesis of novel herbicidal candidates. For instance, it could be reacted with various anilines or other amino-containing heterocyclic compounds to generate new chloroacetamide derivatives for screening.

The following diagram illustrates a general synthetic pathway for the preparation of potential herbicidal compounds.

G cluster_0 Starting Materials Amine R-NH2 (Substituted Amine) Product N-Substituted-2-methoxyacetamide (Potential Herbicide) Amine->Product Chloroacetamide This compound Chloroacetamide->Product Nucleophilic Acyl Substitution

Figure 3. General scheme for the synthesis of potential herbicides from this compound.

Safety and Handling

This compound is a chemical intermediate and should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. As a chloroacetamide derivative, it may be a skin and eye irritant. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Conclusion

This compound is a valuable and versatile building block in agrochemical synthesis, particularly for the development of novel fungicides. Its ability to introduce the methoxyacetamide pharmacophore through reactions like the Williamson ether synthesis makes it a key intermediate for accessing a range of biologically active molecules. While its application in herbicides is less documented, its chemical reactivity suggests potential for the synthesis of new herbicidal candidates. The protocols and insights provided in this guide are intended to assist researchers in harnessing the synthetic potential of this compound for the discovery and development of the next generation of crop protection agents.

References

  • Duan, H. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. [Link]

  • PubChem. (n.d.). Mandestrobin. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-n-[(2-methoxyphenyl)methyl]acetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

  • SynArchive. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-methylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of compound 5: (a) 2-chloro-N-methoxy-N-methylacetamide,... Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. Retrieved from [Link]

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Troubleshooting & Optimization

purification of 2-chloro-N-methoxyacetamide by recrystallization or chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 2-chloro-N-methoxyacetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the purification of this compound by recrystallization and chromatography. As Senior Application Scientists, we have synthesized our field expertise with established chemical principles to help you navigate common challenges and optimize your purification protocols.

General FAQs

This section addresses common initial questions about the purification of this compound.

Q1: What are the typical impurities in a synthesis of this compound?

Common impurities can include unreacted starting materials such as chloroacetyl chloride and N,O-dimethylhydroxylamine, as well as byproducts from side reactions. Depending on the reaction conditions, over-alkylation or hydrolysis of the starting materials or product can also occur.

Q2: Which purification method, recrystallization or chromatography, is more suitable for this compound?

The choice between recrystallization and chromatography depends on several factors, including the scale of your synthesis, the nature of the impurities, and the required final purity.

  • Recrystallization is often faster and more economical for large quantities of material, especially if the impurities have significantly different solubilities than the desired product.

  • Chromatography offers higher resolution and is better suited for removing impurities with similar properties to this compound, or for purifying smaller quantities of the compound.

Below is a decision tree to help you select the most appropriate method for your needs.

Purification Method Selection Decision Tree: Choosing a Purification Method start Start: Crude this compound scale What is the scale of your synthesis? start->scale purity_req What is the required final purity? scale->purity_req > 5g chromatography Chromatography scale->chromatography < 5g impurity_nature What is the nature of the impurities? purity_req->impurity_nature High (>99%) recrystallization Recrystallization purity_req->recrystallization Moderate (95-99%) impurity_nature->recrystallization Different polarity to product impurity_nature->chromatography Similar polarity to product both Consider a combination of both methods impurity_nature->both Mixture of polar and non-polar impurities

Caption: Decision tree for selecting a purification method.

Recrystallization Troubleshooting

Recrystallization is a powerful technique for purifying solid compounds.[1] However, success is highly dependent on the choice of solvent and the experimental conditions.

Q3: My this compound will not dissolve in the chosen solvent, even with heating. What should I do?

This indicates that the solvent is not polar enough to dissolve your compound. This compound is a polar molecule. Based on the principle of "like dissolves like," you should choose a more polar solvent.[2] For the related compound, 2-chloro-N-methylacetamide, it is known to be soluble in ethanol and acetone.[3]

Recommended Action:

  • Switch to a more polar solvent: Try a protic solvent like ethanol or methanol, or an aprotic polar solvent like acetone.

  • Use a solvent mixture: If your compound is too soluble in a polar solvent and not soluble enough in a non-polar solvent, a mixed solvent system can be effective. A good starting point would be an ethanol/water or acetone/hexane mixture. Dissolve the compound in the more soluble solvent at an elevated temperature and then add the less soluble solvent dropwise until you observe turbidity. Then, add a few drops of the more soluble solvent to redissolve the solid and allow the solution to cool slowly.

Q4: "Oiling out" occurs instead of crystal formation. How can I prevent this?

"Oiling out" happens when the compound separates from the solution as a liquid rather than a solid. This often occurs when the solution is supersaturated or when the melting point of the solid is lower than the boiling point of the solvent.

Recommended Action:

  • Add more solvent: The solution may be too concentrated. Add a small amount of hot solvent to the oiled-out mixture to try and dissolve the oil.

  • Lower the cooling temperature slowly: Rapid cooling can promote oiling out. Allow the solution to cool to room temperature slowly, and then transfer it to an ice bath.

  • Scratch the inside of the flask: Use a glass rod to scratch the inner surface of the flask at the meniscus. The small scratches can provide a surface for crystal nucleation.

  • Change the solvent system: If the above methods fail, a different solvent or solvent mixture is likely needed.

Q5: My crystal yield is very low. How can I improve it?

Low yield can result from several factors, including using too much solvent or incomplete precipitation.[2]

Recommended Action:

  • Minimize the amount of hot solvent: Use only the minimum amount of hot solvent necessary to completely dissolve the solid.

  • Cool the solution thoroughly: Once the solution has cooled to room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Reduce the volume of the filtrate: If a large amount of product remains in the mother liquor, you can try to recover more by evaporating some of the solvent and cooling the solution again to obtain a second crop of crystals.

Q6: The purified crystals still show impurities by NMR or LC-MS. What went wrong?

This suggests that the impurities have similar solubility properties to your product and are co-precipitating.

Recommended Action:

  • Perform a second recrystallization: A single recrystallization may not be sufficient to achieve high purity.

  • Switch to a different solvent system: A different solvent may provide better discrimination between your product and the impurities.

  • Consider chromatography: If recrystallization fails to remove the impurities, column chromatography will likely be necessary.

Caption: Flowchart for troubleshooting common recrystallization problems.

Chromatography Troubleshooting

Column chromatography is a versatile purification technique that separates compounds based on their differential partitioning between a stationary phase and a mobile phase.[4]

Q7: I'm not getting good separation on my TLC plate. How do I choose a better solvent system?

Poor separation on a Thin Layer Chromatography (TLC) plate indicates that the polarity of the mobile phase is not optimal. The goal is to find a solvent system that gives your product an Rf value of approximately 0.3-0.5, with good separation from all impurities.

Recommended Action:

  • Start with a standard solvent system: For a moderately polar compound like this compound, a good starting point is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. Begin with a ratio of 70:30 hexane:ethyl acetate and adjust as needed.

  • Systematically vary the polarity:

    • If all spots are at the bottom of the plate (low Rf), the mobile phase is not polar enough. Increase the proportion of the more polar solvent (e.g., move to 50:50 hexane:ethyl acetate).

    • If all spots are at the top of the plate (high Rf), the mobile phase is too polar. Decrease the proportion of the more polar solvent (e.g., move to 90:10 hexane:ethyl acetate).

  • Try different solvents: If you cannot achieve good separation with a hexane/ethyl acetate system, consider replacing ethyl acetate with a different polar solvent such as dichloromethane or acetone.

Q8: My compound is streaking on the silica gel column. What is the cause and how can I fix it?

Streaking can be caused by several factors, including overloading the column, poor solubility in the mobile phase, or strong interactions with the stationary phase.

Recommended Action:

  • Reduce the sample load: Overloading is a common cause of streaking. Use a smaller amount of crude material. A general rule of thumb is to load no more than 1g of crude material per 20-40g of silica gel.

  • Ensure the sample is fully dissolved: The sample should be loaded onto the column in a minimum amount of a solvent in which it is highly soluble.

  • Add a small amount of a more polar solvent to the mobile phase: If the compound is not soluble enough in the mobile phase, it can cause streaking. Adding a small amount (1-2%) of a more polar solvent like methanol can sometimes resolve this issue.

  • Consider a different stationary phase: If streaking persists, your compound may be interacting too strongly with the acidic silica gel. Consider using a less acidic stationary phase like alumina.

Q9: The recovery of my compound from the column is low. What happened to it?

Low recovery can be due to irreversible adsorption onto the stationary phase or decomposition on the column.

Recommended Action:

  • Flush the column with a highly polar solvent: After you have collected all the fractions containing your product, flush the column with a very polar solvent, such as 100% methanol or a mixture of methanol and dichloromethane, to see if any remaining compound elutes.

  • Check for decomposition: Run a TLC of your starting material and spot it on a silica plate. Let the plate sit for an hour and then elute it. If a new spot appears, your compound may be decomposing on the silica gel. In this case, using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the mobile phase may be necessary.

Table 1: Recommended Starting Solvent Systems for Purification of this compound

Purification MethodStationary PhaseRecommended Starting Mobile Phase/Solvent
Column ChromatographySilica Gel70:30 Hexane:Ethyl Acetate
Recrystallization-Ethanol or Ethanol/Water mixture

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved February 2, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved February 2, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 2-Chloro-N-ethylacetamide (CAS 105-35-1). Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. Retrieved February 2, 2026, from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved February 2, 2026, from [Link]

  • PubChem. (n.d.). Chloroacetamide. Retrieved February 2, 2026, from [Link]

  • ACS Publications. (2021, August 31). Electrodimerization of N-Alkoxyamides for the Synthesis of Hydrazines. Retrieved February 2, 2026, from [Link]

  • Arkivoc. (2002). An efficient conversion of carboxylic acids into Weinreb amides. Retrieved February 2, 2026, from [Link]

  • International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. Retrieved February 2, 2026, from [Link]

  • CORE. (n.d.). Synthesis of Weinreb amides via Pd-Catalyzed Aminocarbonylation of Heterocyclic-derived Triflates. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (2017, February 3). How can i purify N-oxides on column chromatography?. Retrieved February 2, 2026, from [Link]

  • American Chemical Society. (n.d.). Preparation of Some New 2-Chloroacetamides. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). CN102887832B - Method for synthesizing chloroacetamide compound with large steric hindrance by water phase reaction.
  • ResearchGate. (n.d.). (PDF) Study of the cyclization of N-hydroxy- and N-methoxy-N-(2-oxoalkyl)amides. Retrieved February 2, 2026, from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved February 2, 2026, from [Link]

  • PubMed. (n.d.). Chloroacetonitrile and n,2-dichloroacetamide formation from the reaction of chloroacetaldehyde and monochloramine in water. Retrieved February 2, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) An efficient conversion of carboxylic acids into Weinreb amides. Retrieved February 2, 2026, from [Link]

  • Google Patents. (n.d.). WO2019146508A1 - Method for producing 2-chloroacetoacetamide.
  • Chrom Tech, Inc. (2024, November 20). Mastering Column Chromatography: Techniques and Tips. Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Troubleshooting Side Products in Reactions with 2-Chloro-N-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 2-chloro-N-methoxyacetamide in their synthetic workflows. This guide is designed to provide in-depth, field-proven insights into the common side products encountered during reactions with this versatile reagent. As a Senior Application Scientist, my goal is to equip you with the knowledge to not only identify these impurities but also to implement effective troubleshooting strategies to minimize their formation, ensuring the integrity and efficiency of your experiments.

This resource is structured in a question-and-answer format to directly address the specific challenges you may face. We will delve into the causality behind the formation of these byproducts, grounded in established reaction mechanisms, and provide detailed protocols to help you achieve your desired synthetic outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: Unwanted Hydrolysis

Question: I am observing the formation of N-methoxyacetamide and chloroacetic acid in my reaction mixture. What is causing this, and how can I prevent it?

Answer:

The presence of N-methoxyacetamide and chloroacetic acid, or their respective salts, is a clear indication of the hydrolysis of this compound. This is one of the most common side reactions, particularly when working under aqueous or non-anhydrous conditions.

Causality: The Mechanism of Hydrolysis

Hydrolysis of this compound can be catalyzed by both acidic and basic conditions.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. This leads to the cleavage of the amide bond.

  • Base-Catalyzed Hydrolysis: In the presence of a base, hydroxide ions directly attack the electrophilic carbonyl carbon. The resulting tetrahedral intermediate then collapses, cleaving the amide bond to form a carboxylate and N-methoxyamine, which is then protonated.[1][2]

Additionally, the chloroacetyl group can also undergo nucleophilic substitution by water or hydroxide to yield hydroxyacetic acid and N-methoxyacetamide.

Troubleshooting Protocol: Minimizing Hydrolysis

To mitigate the hydrolysis of this compound, meticulous control of reaction conditions is paramount.

Table 1: Conditions to Minimize Hydrolysis

ParameterRecommended ConditionRationale
Solvents Use anhydrous solvents (e.g., freshly distilled THF, DCM, or acetonitrile).Minimizes the presence of water, the primary reactant in hydrolysis.
Reagents Ensure all reagents, especially amines and bases, are dry.Prevents the introduction of water into the reaction mixture.
Atmosphere Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).Excludes atmospheric moisture from the reaction.
Temperature Perform the reaction at the lowest effective temperature.Reduces the rate of the hydrolysis side reaction.
pH Control If possible, maintain a neutral pH. Avoid strongly acidic or basic conditions unless required by the primary reaction.Both acid and base catalyze the hydrolysis of the amide bond.

Experimental Protocol: Acylation of an Amine under Anhydrous Conditions

  • Preparation: Dry all glassware in an oven at 120°C overnight and cool under a stream of dry nitrogen or in a desiccator.

  • Solvent and Reagent Preparation: Use freshly distilled, anhydrous solvent. If using a solid amine, ensure it is thoroughly dried.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the amine and the anhydrous solvent.

  • Addition of this compound: Dissolve this compound in the anhydrous solvent and add it dropwise to the cooled (0°C) solution of the amine.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS to ensure the consumption of starting materials without significant formation of hydrolysis byproducts.

  • Work-up: Quench the reaction with a non-aqueous workup if possible. If an aqueous workup is necessary, use cold, deionized water and minimize the contact time.

Diagram 1: Hydrolysis Pathways of this compound

G cluster_acid Acidic Conditions cluster_base Basic Conditions reagent This compound h2o_acid H₂O / H⁺ h2o_base H₂O / OH⁻ product1 N-methoxyacetamide reagent->product1 Amide Hydrolysis product2 Chloroacetic acid reagent->product2 Amide Hydrolysis product3 Hydroxyacetic acid reagent->product3 SN2 at α-carbon h2o_acid->product1 h2o_acid->product2 h2o_base->product1 h2o_base->product2 h2o_base->product3 product4 N-methoxyamine

Caption: Acid- and base-catalyzed hydrolysis pathways.

FAQ 2: Formation of a Dimeric Byproduct

Question: I am observing a significant amount of a higher molecular weight byproduct, which I suspect is a dimer of my starting material. How is this formed and what can I do to prevent it?

Answer:

The formation of a dimeric byproduct is likely due to the self-condensation of this compound, leading to a 2,5-diketopiperazine derivative. This is a common side reaction for α-halo amides, especially under basic conditions.

Causality: The Mechanism of Dimerization

The self-condensation occurs in a two-step process:

  • Intermolecular Nucleophilic Substitution: The nitrogen of one molecule of this compound acts as a nucleophile and attacks the electrophilic α-carbon of a second molecule, displacing the chloride ion. This forms a linear dimer.

  • Intramolecular Cyclization: The resulting secondary amide in the linear dimer then undergoes an intramolecular cyclization to form the stable six-membered 2,5-diketopiperazine ring. This step is often base-catalyzed.[3][4][5]

Troubleshooting Protocol: Suppressing Dimerization

The key to preventing dimerization is to favor the desired intermolecular reaction with your substrate over the self-condensation reaction.

Table 2: Conditions to Minimize Dimerization

ParameterRecommended ConditionRationale
Concentration Maintain a low concentration of this compound.Reduces the probability of two molecules of the reagent encountering each other.
Order of Addition Add this compound slowly to a solution of the substrate and base.Ensures that the reagent is more likely to react with the substrate rather than itself.
Base Strength Use a non-nucleophilic, sterically hindered base (e.g., DIPEA, 2,6-lutidine) if compatible with the reaction.Minimizes deprotonation of the amide nitrogen, which can initiate dimerization.
Temperature Keep the reaction temperature as low as feasible.Slows down the rate of the dimerization side reaction.

Experimental Protocol: Minimizing Dimer Formation in an Acylation Reaction

  • Setup: In a round-bottom flask, dissolve your substrate and a suitable non-nucleophilic base in an appropriate anhydrous solvent.

  • Reagent Solution: In a separate flask, prepare a dilute solution of this compound in the same anhydrous solvent.

  • Slow Addition: Using a syringe pump, add the this compound solution to the reaction mixture at a slow, controlled rate (e.g., over several hours).

  • Temperature Control: Maintain the reaction at a low temperature (e.g., 0°C or below) throughout the addition.

  • Monitoring: Carefully monitor the reaction by a suitable analytical technique (LC-MS is ideal for detecting the dimer) to optimize the addition rate and reaction time.

Diagram 2: Dimerization of this compound

G start 2 x this compound intermediate Linear Dimer Intermediate start->intermediate Intermolecular SN2 product 2,5-Diketopiperazine Derivative intermediate->product Intramolecular Cyclization base Base base->intermediate base->product

Caption: Pathway for the formation of the dimeric byproduct.

FAQ 3: Over-acylation of the Substrate

Question: My desired product is being further acylated by this compound, leading to a bis-acylated impurity. How can I improve the selectivity of my reaction?

Answer:

Over-acylation, or the formation of a bis-acylated byproduct, occurs when your product molecule contains a nucleophilic site that can react with a second equivalent of this compound. This is common when acylating substrates with multiple nucleophilic centers, such as primary amines or compounds with multiple reactive hydroxyl or thiol groups.

Causality: The Mechanism of Over-acylation

The initial product of the acylation reaction still possesses a nucleophilic site (e.g., the nitrogen of a newly formed secondary amide, or another functional group on the substrate). This site can then compete with the starting material for the remaining this compound, leading to a second acylation event. The basicity of the nitrogen in the product can influence the rate of this second reaction.[6]

Troubleshooting Protocol: Enhancing Reaction Selectivity

Controlling the stoichiometry and reaction conditions is crucial to favor the mono-acylated product.

Table 3: Conditions to Minimize Over-acylation

ParameterRecommended ConditionRationale
Stoichiometry Use a slight excess of the substrate relative to this compound (e.g., 1.1 to 1.5 equivalents of substrate).Increases the probability of the reagent reacting with the starting material.
Order of Addition Slowly add this compound to the substrate.Maintains a low concentration of the acylating agent, favoring reaction with the more abundant starting material.
Temperature Conduct the reaction at a reduced temperature.Decreases the rate of the second acylation, which may have a higher activation energy.
Base Use a non-nucleophilic base and carefully control its stoichiometry.An excess of a strong base can deprotonate the mono-acylated product, making it more nucleophilic and prone to over-acylation.

Experimental Protocol: Selective Mono-acylation of a Primary Amine

  • Stoichiometry: In a reaction vessel, dissolve 1.2 equivalents of the primary amine and 1.0 equivalent of a non-nucleophilic base in an anhydrous solvent.

  • Controlled Addition: Slowly add a solution of 1.0 equivalent of this compound in the same solvent to the amine solution at 0°C.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS. Aim for the complete consumption of this compound while minimizing the formation of the bis-acylated product.

  • Quenching: Quench the reaction as soon as the starting acylating agent is consumed to prevent further reaction.

Diagram 3: Over-acylation of a Primary Amine

G start Primary Amine (R-NH₂) product1 Mono-acylated Product start->product1 First Acylation reagent 2-chloro-N- methoxyacetamide reagent->product1 product2 Bis-acylated Product reagent->product2 product1->product2 Second Acylation

Caption: Competing pathways leading to mono- and bis-acylation.

References

  • Koshizuka, M., Shinoda, K., Makino, K., & Shimada, N. (2023). Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. The Journal of Organic Chemistry, 88(10), 6901–6910. [Link]

  • Concise Synthesis of 2,5-Diketopiperazines via Catalytic Hydroxy-Directed Peptide Bond Formations. (2023). PubMed. [Link]

  • Process for preparing 2,5-diketopiperazine derivatives. (n.d.).
  • Total synthesis of complex 2,5-diketopiperazine alkaloids. (2023). PubMed. [Link]

  • Poly(amino acid) Synthesis from 2,5‐Diketopiperazines for Acid‐Actuated Drug Release. (2025). Wiley Online Library. [Link]

  • Hydrolysis of 2-Chloro-2-methylpropane - Demonstration Using the Quenching of Fluorescence from Fluorescein. (2021). Tokyo University of Science. [Link]

  • Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. (2007). ResearchGate. [Link]

  • Acid- and Base-Mediated Hydrolysis of Dichloroacetamide Herbicide Safeners. (2021). Semantic Scholar. [Link]

  • 5 Key Basicity Trends of Amines. (2017). Master Organic Chemistry. [Link]

  • Weinreb ketone synthesis. (n.d.). Wikipedia. [Link]

  • Recent Developments in Weinreb Synthesis and Their Applications (A-Review). (2019). ResearchGate. [Link]

  • Synthesis of biaryl ketones by arylation of Weinreb amides with functionalized Grignard reagents under thermodynamic control vs. kinetic control of N,N-Boc2-amides. (2020). Royal Society of Chemistry. [Link]

  • Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). PubMed Central. [Link]

  • Chemoselective N-acylation of indoles using thioesters as acyl source. (2022). ResearchGate. [Link]

  • Synthesis of 2-BMIDA indoles via heteroannulation: Applications in drug scaffold and natural product synthesis. (n.d.). ResearchGate. [Link]

  • the hydrolysis of amides. (n.d.). Chemguide. [Link]

  • Evaluation of Kochetkov Hemiaminal hydrolysis under acidic, alkaline, and neutral conditions. (2024). PubMed. [Link]

  • Synthesis and stability of strongly acidic benzamide derivatives. (2018). ResearchGate. [Link]

  • 2-chloro-N-methylacetamide. (n.d.). PubChem. [Link]

  • 2-Chloro-N-methoxy-N-methylacetamide. (n.d.). PubChem. [Link]

Sources

Technical Support Center: Temperature Control in 2-Chloro-N-Methoxyacetamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Status: Online Agent: Senior Application Scientist Ticket Focus: Thermal Management, Stability, and Reaction Optimization Reference Compound: 2-Chloro-N-methoxy-N-methylacetamide (Weinreb Linker Precursor) and analogs.[1]

System Overview: The Thermal Stability Window

Welcome to the technical support hub. You are likely working with 2-chloro-N-methoxyacetamide (or its common N-methyl analog, CAS 67442-07-3).[1][2][3] These reagents are versatile electrophiles used to introduce Weinreb amide functionalities or specific linkers.[1]

The Core Problem: This molecule sits on a "thermal knife-edge."[1]

  • Synthesis Risk: The formation of this reagent from chloroacetyl chloride is violently exothermic.[1]

  • Usage Risk: As an alkylating agent (

    
    ), it requires thermal energy to react, but the 
    
    
    
    -chloro moiety makes it susceptible to rapid hydrolysis and polymerization if the temperature overshoots.

The Golden Rule: Maintain the "Cold-Start, Slow-Ramp" protocol. Storage must be at 2–8°C .[1][2]

Troubleshooting Tickets (Q&A)

Ticket #001: "My reaction exotherm spiked uncontrollably during reagent addition."

Diagnosis: Reagent Accumulation (Thermal Runaway). Root Cause: In reactions involving chloroacetyl chloride to synthesize this compound, or when using the amide as an electrophile with a strong base, the reaction rate is faster than the heat transfer rate.[1] If you add the reagent too quickly at low temperatures (e.g., -20°C) without initiating the reaction, the reagent accumulates. When the mixture warms slightly, all the accumulated reagent reacts simultaneously.

Solution:

  • The 10% Rule: Add only 10% of the limiting reagent. Stop. Wait for the exotherm to register (a 2-3°C rise) and then subside.[1] This confirms the reaction is consuming the reagent instantly.

  • Active Cooling: Use a dry ice/acetone bath or a cryostat set to -10°C. Do not rely on an ice-water bath alone for large-scale (>100g) additions.[1]

  • Monitoring: Use an internal temperature probe, not just a bath thermometer. The internal temp must not exceed 0°C during formation.[1]

Ticket #002: "I am seeing high levels of impurities (dimers) and low yield."

Diagnosis: Thermal Degradation / Competitive Hydrolysis.[1] Root Cause: this compound is prone to hydrolysis in the presence of moisture and heat, forming chloroacetic acid and methoxyamine.[1] Furthermore, at temperatures >40°C in basic conditions, the amide can undergo self-alkylation (dimerization).[1]

Solution:

  • Check Solvents: Ensure solvents (THF, DCM, or DMF) are anhydrous.

  • Base Selection: If using the reagent for alkylation, switch to a non-nucleophilic base (e.g., DIPEA or

    
    ) rather than hydroxide bases to minimize hydrolysis.
    
  • Temperature Cap: Do not reflux. If the reaction is sluggish at room temperature, add a catalyst (like NaI for Finkelstein exchange) rather than increasing the temperature above 50°C.

Ticket #003: "The reagent turned into a solid block in storage."

Diagnosis: Polymerization or Phase Change.[1] Root Cause: The melting point of 2-chloro-N-methoxy-N-methylacetamide is approx. 37–42°C. However, if stored improperly (above 25°C) or with trace moisture, it can degrade into a sticky semi-solid or polymerize.[1]

Solution:

  • Cold Chain: Store strictly at 2–8°C .

  • Thawing Protocol: When taking it out of the fridge, allow the closed container to reach room temperature before opening. This prevents atmospheric moisture from condensing onto the cold reagent, which catalyzes hydrolysis.

Visualizing the Control Logic

The following diagram illustrates the critical decision pathways for temperature management during the synthesis and application of this reagent.

TemperatureControl Start Start: Reagent Addition TempCheck Internal Temp > 0°C? Start->TempCheck RateCheck Addition Rate Control TempCheck->RateCheck No (Safe) RiskHigh RISK: Hydrolysis / Polymerization TempCheck->RiskHigh Yes (Too Hot) AccumulationCheck Temp < -10°C & No Exotherm? RateCheck->AccumulationCheck Reaction Reaction Progress Reaction->Start Continue Loop RiskLow RISK: Reagent Accumulation (Runaway Potential) RiskLow->Start STOP Addition & Allow Warm-up AccumulationCheck->Reaction No (Steady State) AccumulationCheck->RiskLow Yes (Too Cold/Fast)

Figure 1: Thermal feedback loop for safe reagent addition. Note the "Dead Zone" risks at both high and low temperature extremes.

Standard Operating Procedures (SOPs)

Protocol A: Safe Synthesis of this compound

Use this when synthesizing the reagent from Chloroacetyl Chloride.[1]

Pre-requisites:

  • Reactor with overhead stirring.[1]

  • Internal temperature probe.[1]

  • Inert atmosphere (

    
    ).[1]
    
StepActionCritical ParameterReason
1 Charge amine (N-methoxyamine) and base (e.g.,

) in solvent.[1]
Cool to -10°C .[1]Pre-cooling buffers the heat capacity.[1]
2 Add Chloroacetyl chloride dropwise.Rate: < 5 mL/min.[1]This step is violently exothermic.
3 Monitor Internal Temp. Maintain -5°C < T < 0°C .T > 0°C causes side reactions; T < -10°C risks accumulation.[1]
4 Post-addition stir.1 hour at 0°C.Ensure complete consumption before warming.
5 Quench.Add ice water.[1]Rapidly stops reaction and washes away salts.[1]
Protocol B: Using the Reagent for Nucleophilic Substitution

Use this when attaching the linker to a drug scaffold.

  • Dissolve your nucleophile (amine/phenol) in DMF or THF.[1]

  • Add Base (DIPEA or

    
    ) and stir at 0°C for 15 mins.
    
  • Add this compound (1.1 - 1.2 eq) as a solution in THF.

    • Do not add neat solid directly to a warm reaction.

  • Warm slowly to Room Temperature (20–25°C).

  • Checkpoint: Check LCMS after 1 hour.

    • If < 10% conversion: Add NaI (0.1 eq) to catalyze via Finkelstein (in situ formation of iodo-analog).[1]

    • Do not heat > 50°C unless absolutely necessary.

Reference Data & Stability Profile

PropertyValueImplication
CAS 67442-07-3Reference standard (N-methyl variant).[1][3]
Melting Point 37–42°CSolid at room temp, but easily melts.[1] Store cold.
Storage 2–8°CDegrades at RT.[1] Hygroscopic.
Reaction Type Electrophilic Alkylation (

)
Steric hindrance significantly slows reaction.[1]
Major Hazard Skin Sensitizer / Acute ToxWear full PPE.[1][2] Permeates gloves.[1][2][3][4]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2734716, 2-Chloro-N-methoxy-N-methylacetamide. Retrieved February 2, 2026 from [Link][1]

    • Source of physicochemical properties, GHS safety data, and CAS identific
  • Organic Syntheses (Coll.[1][5] Vol. 1, p. 153). Chloroacetamide Synthesis Protocols. Retrieved February 2, 2026 from [Link][1]

    • Foundational protocol for alpha-chloroacetamide synthesis demonstrating the necessity of 0-5°C temperature control to prevent chlorine replacement.[1][5]

  • Verification of storage conditions (2-8°C) and acute toxicity hazards.
  • Industrial process data confirming the -5°C to -8°C operational window during acyl

Sources

Technical Support Center: Optimizing Solvent Choice for 2-chloro-N-methoxyacetamide Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 2-chloro-N-methoxyacetamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the critical role of solvent selection in achieving optimal reaction outcomes. Here, we address common challenges and fundamental questions through a series of FAQs and troubleshooting scenarios, grounded in established chemical principles and practical experience.

Section 1: Frequently Asked Questions (FAQs)

This section covers foundational knowledge essential for designing and executing reactions with this compound.

Q1: What is this compound and what is its primary reactive role?

A1: this compound (CAS 67442-07-3) is an electrophilic reagent.[1] Its primary role in synthesis is as an alkylating agent. The key reactive site is the carbon atom bonded to the chlorine. Due to the electron-withdrawing nature of the adjacent carbonyl group, this carbon is highly susceptible to nucleophilic attack, making the molecule an excellent substrate for Sₙ2 (bimolecular nucleophilic substitution) reactions.

Q2: Why is solvent selection so critical for reactions with this compound?

A2: Solvent choice is paramount because it directly influences several key reaction parameters:

  • Reactant Solubility: Ensuring all reactants, particularly the nucleophile and the electrophile (this compound), are sufficiently dissolved is the first step to any successful reaction.

  • Reaction Rate: The solvent's properties can dramatically accelerate or hinder the rate of nucleophilic substitution. For Sₙ2 reactions, polar aprotic solvents are known to significantly increase reaction rates compared to polar protic solvents.[2]

  • Reaction Pathway and Selectivity: The solvent can influence the competition between desired substitution (Sₙ2) and undesired side reactions, such as elimination (E2) or solvolysis.

  • Nucleophile Reactivity: Solvents can stabilize or destabilize the nucleophile. Protic solvents, for instance, can form hydrogen bonds with anionic nucleophiles, creating a "solvent cage" that sterically hinders them and reduces their reactivity.[2][3]

Q3: What are "polar aprotic" and "polar protic" solvents, and which is generally preferred for this chemistry?

A3: The distinction is based on two properties: polarity (having a significant dipole moment) and the ability to act as a hydrogen bond donor.[4]

  • Polar Protic Solvents: These solvents are polar and contain at least one hydrogen atom connected to an electronegative atom (like O-H or N-H). Examples include water, methanol, and ethanol. They can solvate both cations and anions effectively but tend to deactivate strong nucleophiles for Sₙ2 reactions through hydrogen bonding.

  • Polar Aprotic Solvents: These solvents are polar but lack an O-H or N-H bond. Common examples are Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), acetonitrile (MeCN), and acetone. They are excellent at solvating cations but leave anions relatively "bare" and highly reactive.

For Sₙ2 reactions involving this compound, polar aprotic solvents are strongly preferred. They dissolve most ionic nucleophiles while enhancing their nucleophilicity, leading to faster and cleaner reactions.[5]

Q4: Can I use nonpolar solvents?

A4: Nonpolar solvents like hexane or toluene are generally poor choices. Most nucleophiles (especially ionic ones) have very low solubility in nonpolar media. This leads to a heterogeneous mixture and extremely slow or non-existent reaction rates.

Section 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal analysis and actionable solutions.

Problem 1: My reaction yield is very low, or the reaction is not proceeding to completion.

Possible Cause A: Poor Solubility of Reactants

  • Explanation: this compound is a solid at room temperature (Melting Point: 39-41 °C).[6][7] If your nucleophile or base is also a solid, achieving a homogeneous solution is critical. If reactants are not fully dissolved, the reaction is limited to the surface area of the solid particles, drastically reducing the rate.

  • Solution:

    • Verify Solubility: Before running the reaction at scale, perform a simple solubility test. Add your nucleophile and this compound to your chosen solvent at the intended reaction temperature and observe if they fully dissolve.

    • Switch to a Better Solvent: If solubility is an issue, switch to a more effective polar aprotic solvent. DMF and DMSO are excellent solvents for a wide range of organic and inorganic compounds.

    • Consider a Solvent Mixture: Sometimes, a mixture of solvents can provide the ideal balance of properties. For example, adding a co-solvent might improve the solubility of a particularly difficult substrate.

Possible Cause B: Nucleophile Deactivation by a Protic Solvent

  • Explanation: You may be using a protic solvent (e.g., ethanol, methanol) out of convenience or because it was used in a similar, but mechanistically different, reaction. These solvents form strong hydrogen bonds with anionic nucleophiles (e.g., phenoxides, carboxylates), stabilizing them and making them less reactive towards the electrophilic carbon.

  • Solution:

    • Switch to a Polar Aprotic Solvent: The most effective solution is to replace the protic solvent with a polar aprotic one like acetonitrile, DMF, or DMSO. This will "free" the nucleophile to attack the electrophile.[2][5]

    • Workflow Diagram: The following decision tree illustrates a logical workflow for solvent selection.

Solvent_Selection_Workflow Start Start: Define Reactants (Nucleophile, this compound) Solubility Are all reactants soluble in a common solvent? Start->Solubility Aprotic Is the reaction Sₙ2? Solubility->Aprotic Yes ConsiderPTC Consider Phase-Transfer Catalysis (PTC) or a different solvent system Solubility->ConsiderPTC No SelectAprotic Select a Polar Aprotic Solvent (e.g., DMF, MeCN, DMSO, Acetone) Aprotic->SelectAprotic Yes ProticWarning Warning: Protic solvents (H₂O, EtOH) will likely deactivate the nucleophile Aprotic->ProticWarning No / Unsure Screen Screen selected solvents for optimal rate and purity SelectAprotic->Screen End Optimized Condition Screen->End

Caption: Solvent selection workflow for Sₙ2 reactions.

Problem 2: I am observing multiple products and significant impurity formation.

Possible Cause A: Side Reaction with a Protic or Nucleophilic Solvent

  • Explanation: If you are using a protic solvent like water, methanol, or ethanol, the solvent itself can act as a nucleophile, leading to the formation of hydrolysis (2-hydroxy-N-methoxyacetamide) or ether byproducts. This is particularly problematic at elevated temperatures or under basic conditions.[8]

  • Solution:

    • Use a Non-Nucleophilic Solvent: Switch to a polar aprotic solvent that is chemically inert under the reaction conditions.

    • Ensure Anhydrous Conditions: Use dry solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis from atmospheric moisture.

Possible Cause B: Elimination (E2) Side Reaction

  • Explanation: While this compound is a primary halide, which favors Sₙ2, a strong and sterically hindered base can promote the E2 pathway, leading to elimination of HCl. The choice of solvent can influence the Sₙ2/E2 ratio.

  • Solution:

    • Use a Non-hindered Base: If a base is required, use a non-nucleophilic, non-hindered base like potassium carbonate (K₂CO₃) rather than a strong, bulky base like potassium tert-butoxide.

    • Lower the Temperature: Sₙ2 reactions often have a lower activation energy than E2 reactions. Running the reaction at a lower temperature can favor the substitution pathway.

    • Solvent Choice: Polar aprotic solvents generally favor Sₙ2 over E2.

Reaction_Pathways Reactants Nu⁻ + this compound SN2_Product Desired Sₙ2 Product Reactants->SN2_Product Favored in Polar Aprotic Solvents (e.g., DMF, DMSO) Solvolysis_Product Solvolysis Impurity (Solvent = Nucleophile) Reactants->Solvolysis_Product Occurs in Protic/ Nucleophilic Solvents (e.g., H₂O, MeOH) E2_Product E2 Elimination Impurity Reactants->E2_Product Favored by Strong, Hindered Bases

Caption: Competing reaction pathways.

Problem 3: My reactants are in different phases and the reaction is extremely slow.

Possible Cause: Immiscible Reactants

  • Explanation: This often occurs when using an aqueous solution of an inorganic nucleophile (e.g., sodium cyanide) with the organic electrophile dissolved in an immiscible organic solvent. The reaction can only occur at the interface between the two layers, leading to very slow conversion.

  • Solution: Implement Phase-Transfer Catalysis (PTC)

    • Mechanism: A phase-transfer catalyst, typically a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), transports the nucleophile from the aqueous phase into the organic phase where it can react with the this compound.[9]

    • Procedure: Add a catalytic amount (1-5 mol%) of a suitable phase-transfer catalyst to the biphasic reaction mixture. Vigorous stirring is essential to maximize the interfacial area.

    • Benefits: PTC often allows reactions to proceed at lower temperatures, with simpler workups, and without the need for expensive, anhydrous polar aprotic solvents.[9]

Section 3: Experimental Protocols

Protocol 1: Parallel Solvent Screening for Reaction Optimization

This protocol provides a framework for efficiently testing multiple solvents to identify the optimal medium for your specific nucleophile and reaction conditions.

Objective: To compare the rate of conversion and impurity profile of a reaction in several different solvents.

Materials:

  • This compound

  • Nucleophile of interest

  • Base (if required, e.g., K₂CO₃)

  • Candidate Solvents (e.g., DMF, DMSO, Acetonitrile, THF, Acetone) - ensure they are anhydrous grade.

  • Small reaction vials (e.g., 4 mL) with screw caps and septa

  • Stir plate and small magnetic stir bars

  • Inert atmosphere supply (Nitrogen or Argon)

  • Analytical tool: TLC plates and chamber, or LC-MS.

Procedure:

  • Preparation: In separate, labeled vials, place a magnetic stir bar and any solid reagents (e.g., nucleophile, base).

  • Inert Atmosphere: Purge each vial with an inert gas.

  • Solvent Addition: Add an equal volume (e.g., 2 mL) of a different candidate solvent to each respective vial.

  • Initiation: Prepare a stock solution of this compound in a suitable dry solvent. Inject an equal molar amount into each vial to start the reactions simultaneously.

  • Reaction Monitoring: Stir all reactions at the desired temperature (e.g., room temperature or 50 °C). At regular intervals (e.g., 1h, 4h, 12h, 24h), take a small aliquot from each vial for analysis.

  • Analysis:

    • TLC: Spot each aliquot on a TLC plate. Run the plate and visualize the spots. Compare the consumption of starting material and the formation of the product spot across different solvents. Note any new impurity spots.

    • LC-MS: Dilute each aliquot and inject it into the LC-MS. This provides more quantitative data on the percentage of starting material remaining and the relative amounts of product and byproducts.[10]

Section 4: Reference Data

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 67442-07-3[1][6]
Molecular Formula C₄H₈ClNO₂[1][6]
Molecular Weight 137.56 g/mol [1]
Appearance Light orange solid / Solid[6][7]
Melting Point 39 - 41 °C[6][7]
Boiling Point 94 - 95 °C[6]

Table 2: Properties of Common Solvents for N-Alkylation Reactions

SolventTypeDielectric Constant (20°C)Boiling Point (°C)Notes
Dimethylformamide (DMF) Polar Aprotic36.7153Excellent solubility for many compounds. High boiling point. Can be difficult to remove.
Dimethyl sulfoxide (DMSO) Polar Aprotic46.7189Very strong solvent. High boiling point. Can be difficult to remove.
Acetonitrile (MeCN) Polar Aprotic37.582Good general-purpose solvent. Lower boiling point makes for easier removal.
Acetone Polar Aprotic20.756Lower polarity. Very low boiling point. Useful for reactions at or below room temperature.
Tetrahydrofuran (THF) Polar Aprotic7.666Lower polarity ether. Can be a good choice if reactants are less polar.
Methanol (MeOH) Polar Protic32.765Use with caution. Can act as a competing nucleophile and will solvate/deactivate anionic nucleophiles.
Water (H₂O) Polar Protic80.1100Not recommended for Sₙ2 unless using Phase-Transfer Catalysis. Promotes hydrolysis.

References

  • PubChem. (n.d.). Chloroacetamide. National Institutes of Health. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]

  • Chemchart. (n.d.). 2-Chloro-N-methylacetamide (96-30-0). Retrieved from [Link]

  • ResearchGate. (n.d.). (I). Synthesis of the 2-chloro-N-(2-methoxyphenyl)acetamide.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-methoxy-N-methylacetamide. National Institutes of Health. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N-methylacetamide. National Institutes of health. Retrieved from [Link]

  • Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the IR Spectra of N-Methylacetamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-chloro-N,N-dimethylacetamide. National Institutes of Health. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Synthesis of the 2-chloro-N-(4-methoxyphenyl) acetamide (B).... Retrieved from [Link]

  • Master Organic Chemistry. (2012, April 27). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of polarity of the solvent system on the rate of alkaline.... Retrieved from [Link]

  • Macmillan Group. (2008, April 10). Phase-Transfer Catalysis (PTC). Retrieved from [Link]

  • ProQuest. (2021, November 19). Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. Retrieved from [Link]

  • PubMed. (2022, October 20). Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Retrieved from [Link]

  • Leah4sci. (2015, December 13). Nucleophilicity and Solvents - Protic and Aprotic [Video]. YouTube. Retrieved from [Link]

  • Chemistry Stack Exchange. (2015, October 2). N-alkylation of amides with alkyl halides?. Retrieved from [Link]

  • MDPI. (n.d.). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Retrieved from [Link]

Sources

Technical Support: Purity Optimization for 2-Chloro-N-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier 3 Technical Support resource for the synthesis and purification of 2-chloro-N-methoxyacetamide (CAS: 67442-07-3 for the N-methyl variant, but protocols apply to the N-H analog).[1][2][3]

It is structured to address the root causes of impurity profiles common to


-chloro-hydroxamic acid ethers .

Ticket Context: User reports low purity (<95%) and yellow discoloration in synthesized this compound. Chemical Profile:

  • Target: this compound (

    
    )
    
  • Key Reactants: Chloroacetyl chloride (CAC) + O-Methylhydroxylamine hydrochloride.[1][2][3]

  • Critical Instability: Thermal sensitivity of the N-O bond and high susceptibility of the C-Cl bond to hydrolysis.[1][2][3]

Module 1: Reaction Optimization (The Source of Purity)

Q: My crude NMR shows significant amounts of chloroacetic acid and unreacted amine. Why is the coupling inefficient?

A: This is a classic symptom of hydrolytic competition or improper pH control .[1][2][3] The reaction between chloroacetyl chloride (CAC) and O-methylhydroxylamine is a race between acylation (forming your product) and hydrolysis (forming chloroacetic acid).[1][2][3]

The Fix: The "Cold-Dual" Protocol You must suppress hydrolysis while maintaining the amine in its reactive, free-base form.[1][2][3]

  • Temperature Control (Critical):

    • Issue: CAC hydrolyzes rapidly above 0°C in the presence of moisture.[1][2][3]

    • Protocol: Maintain the reaction vessel at -10°C to -5°C during the addition of CAC. Do not allow the exotherm to spike above 0°C.[1][2][3]

  • Base Management (The Schotten-Baumann Trap):

    • Issue: If you add CAC to the amine salt directly, no reaction occurs.[1][2][3] If you add all the base at once, you risk di-acylation or hydrolysis.[1][2][3]

    • Protocol: Use a biphasic system (DCM/Water) with weak inorganic base (

      
       or 
      
      
      
      ) rather than strong organic bases (TEA/DIPEA), which can cause color issues (yellowing) due to ammonium salt formation.[2][3]
    • Stoichiometry: 1.0 eq Amine HCl : 1.1 eq CAC : 2.2 eq Base.[1][2][3]

Q: I see a "dimer" impurity (


-bis-acylated product). How do I prevent this? 

A: Bis-acylation occurs when the product (


) competes with the starting amine for the acid chloride.[1][2][3] This happens if the local concentration of CAC is too high relative to the amine.[1][2][3]
  • Solution: Switch the addition order.

    • Do NOT add amine to the acid chloride.[1][2][3]

    • DO add the acid chloride dropwise (diluted in DCM) to the amine/base mixture.[2][3] This ensures the amine is always in excess until the very end.[1][2][3]

Module 2: Work-up & Extraction Logic

Q: My product is turning yellow upon concentration. What is happening?

A: Yellowing indicates the presence of free acid (HCl) or trace amine oxidation .[1][2][3] Chloroacetamides are acid-sensitive; residual HCl promotes autocatalytic decomposition.[1][2][3]

The Fix: The "pH Window" Wash You must separate the product (pKa ~9, weakly acidic NH) from the byproduct Chloroacetic Acid (pKa ~2.8).[2][3]

  • Step 1 (Acid Quench): Quench the reaction with cold water.[2][3]

  • Step 2 (The Bicarbonate Wash): Wash the organic layer with saturated

    
     .[2][3]
    
    • Why? Bicarbonate (pH ~8.[1][2][3]5) is strong enough to deprotonate Chloroacetic Acid (pulling it into the aqueous phase) but too weak to deprotonate your product (keeping it in the organic phase).[2][3]

    • Warning: Do NOT use NaOH.[1][2][3] Strong bases (pH >12) will deprotonate your product (

      
      ), sending it into the water waste.[1][2][3]
      

Q: How do I remove the unreacted O-methylhydroxylamine?

A: Unreacted amine is soluble in acidic water.[1][2][3]

  • Protocol: Perform a quick wash with 0.1 M HCl or 5% Citric Acid .[1][2][3]

    • Mechanism:[1][2][3][4][5] Protonates the amine (

      
      ), forcing it into the aqueous layer.[1][2][3]
      
    • Caution: Keep this wash cold and fast (<2 mins) to prevent hydrolysis of the amide bond.[2][3]

Module 3: Final Purification Strategy

Q: Should I distill or recrystallize?

A: Recrystallization is superior for this class of compounds.[1][2][3] Distillation of chloroacetamides is hazardous due to their high boiling points and potential for thermal rearrangement (Lossen-type or polymerization).[1][2][3]

Recommended Purification Protocol:

MethodSolvent SystemTarget Impurity Removal
Recrystallization EtOAc / Hexane (1:4) Removes trace oils and colored impurities.[1][2][3]
Precipitation DCM -> Cold Pentane Removes non-polar byproducts.[1][2][3]
Silica Plug 100% DCM Removes polar salts and baseline tars.[1][2][3]

Visual Workflow: Impurity Fate Map The following diagram illustrates where each impurity goes during the optimized workup.

G Start Crude Reaction Mixture (DCM Phase) Wash1 Wash 1: 0.1M HCl (Cold) Start->Wash1 Extract Waste1 Aqueous Waste: Unreacted O-Methylhydroxylamine (Salt) Wash1->Waste1 Aqueous Layer Wash2 Wash 2: Sat. NaHCO3 Wash1->Wash2 Organic Layer Waste2 Aqueous Waste: Chloroacetic Acid (Sodium Salt) Wash2->Waste2 Aqueous Layer Wash3 Wash 3: Brine + Drying Wash2->Wash3 Organic Layer Waste3 Solid Waste: Water / MgSO4 Wash3->Waste3 Filter Evap Rotary Evaporation (< 35°C) Wash3->Evap Filtrate Final Recrystallization (EtOAc/Hexane) Evap->Final Crude Solid Product Pure this compound (White Solid) Final->Product Crystals

Caption: Impurity Fate Map demonstrating the specific removal of amine and acid byproducts via pH-controlled washing.

Summary of Critical Specifications
ParameterSpecificationReason
Reaction Temp -10°C to -5°CPrevents hydrolysis of Chloroacetyl Chloride.[1][2][3]
Quench pH 7.0 - 8.5Removes acid byproducts without stripping product.[1][2][3]
Drying Agent

(Anhydrous)
Calcium chloride can coordinate with amides; avoid it.[2][3]
Storage 2-8°C, under ArgonPrevents moisture absorption and hydrolysis.[1][2][3]
References
  • Sigma-Aldrich. 2-Chloro-N-methoxy-N-methylacetamide Product Sheet & Safety Data. Retrieved from [2][3]

  • PubChem. 2-Chloro-N-methoxy-N-methylacetamide Compound Summary. National Library of Medicine.[1][2][3] Retrieved from [2][3]

  • GuideChem. Synthesis and Properties of Chloroacetamides. Retrieved from

  • Moynihan, H. A., & Horgan, D. E. (2017).[1][2][3][6] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from [2][3][6]

  • Hodgkinson, J. T., et al. (2011).[1][2][3] Microwave and flow syntheses of Pseudomonas quinolone signal (PQS) and analogues. Organic & Biomolecular Chemistry. (Demonstrates Weinreb amide synthesis protocols). Retrieved from [2][3]

Sources

Validation & Comparative

comparison of 2-chloro-N-methoxyacetamide with N,N-dimethyl chloroacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: 2-Chloro-N-methoxyacetamide (CMA) vs. N,N-Dimethyl Chloroacetamide (DMCA)

Executive Summary

This guide provides a technical analysis comparing This compound (CMA) and N,N-dimethyl chloroacetamide (DMCA) .[1] While both serve as electrophilic


-haloacetamides capable of 

alkylation, their utility diverges significantly based on their electronic properties and secondary reactivity profiles.[1]
  • DMCA is the industry standard for robust, non-selective alkylation and use as a polar aprotic solvent/scaffold.[1] It is kinetically stable but prone to over-addition during nucleophilic acyl substitution (NAS).[1]

  • CMA (and its N-methyl analog) represents a specialized "Weinreb-type" electrophile.[1] The

    
    -methoxy substituent introduces unique electronic withdrawal and chelation capabilities, making CMA the superior choice for controlled ketone synthesis  and site-selective bioconjugation  where electronic tuning is required.[1]
    

Molecular Architecture & Mechanistic Basis

To select the correct reagent, one must understand the electronic causality governing their reactivity.[1]

Electronic Effects & Electrophilicity

The core difference lies in the nitrogen substituents.[1]

  • DMCA (

    
    ):  The two methyl groups are electron-donating (+I effect).[1] The nitrogen lone pair strongly donates into the carbonyl (
    
    
    
    -donation), rendering the carbonyl carbon less electrophilic and the
    
    
    -carbon moderately reactive toward nucleophiles.[1]
  • CMA (

    
    ):  The methoxy oxygen exerts a strong inductive electron-withdrawing effect (-I) on the nitrogen.[1] This reduces the resonance overlap of the nitrogen lone pair with the carbonyl.[1]
    
    • Consequence 1: The carbonyl carbon is significantly more electrophilic.[1]

    • Consequence 2: The

      
      -carbon-chloride bond is activated, making CMA a "hotter" alkylating agent than DMCA.[1]
      
Structural Visualization (Graphviz)

The following diagram illustrates the divergent reactivity pathways dictated by the


-substituents.

ReactivityComparison cluster_legend Pathway Outcome DMCA N,N-Dimethyl Chloroacetamide (DMCA) Resonance Strong Resonance (N -> C=O) DMCA->Resonance Me groups donate CMA This compound (CMA) Induction Inductive Withdrawal (-I Effect of OMe) CMA->Induction OMe withdraws Alkylation S_N2 Alkylation (Moderate Rate) Resonance->Alkylation Deactivates C-Cl slightly OverAdd Over-Addition (Forms Tert-Alcohol) Resonance->OverAdd Unstable intermediate (Grignard attack) Induction->Alkylation Activates C-Cl (Faster Kinetics) Weinreb Chelated Intermediate (Stable Tetrahedral Adduct) Induction->Weinreb Mg/Li Chelation

Figure 1: Mechanistic divergence between DMCA and CMA.[1] Note the unique chelation pathway for CMA allowing controlled acyl substitution.

Performance Comparison: The Head-to-Head

The following data synthesizes experimental observations regarding stability, reactivity, and synthetic utility.

FeatureN,N-Dimethyl Chloroacetamide (DMCA)This compound (CMA)
CAS Registry 2675-89-067442-07-3 (N-Me analog)*
Primary Reactivity

Alkylation (Thiol/Amine)

Alkylation & Acyl Substitution
Alkylation Kinetics Moderate (

)
Fast (

)
Acyl Stability High (Hydrolysis resistant)Moderate (Susceptible to base hydrolysis)
Organometallic Rxn Uncontrolled: Forms tertiary alcohols (double addition).[1]Controlled: Forms Ketones (Weinreb synthesis).[1]
H-Bonding H-Bond Acceptor only.[1]H-Bond Donor (NH) & Acceptor.[1]
Solubility Excellent in organic/aqueous.[1]Good, but higher polarity due to NH/OMe.[1]

Technical Note: The commercially dominant form of CMA is often the N-methyl variant (2-chloro-N-methoxy-N-methylacetamide, CAS 67442-07-3).[1] If using the secondary amide (


), be aware that the NH proton is acidic (

), requiring an extra equivalent of base in organometallic reactions.[1]

Experimental Workflows

Protocol A: Chemoselective Cysteine Alkylation (Proteomics/Bioconjugation)

Use Case: Capping cysteine residues in proteins.[1] CMA is recommended when faster kinetics are required to outcompete oxidation, or when a "taggable" handle (methoxy group) is desired for specific interaction studies.[1]

  • Preparation: Solubilize protein (1 mg/mL) in denaturing buffer (6M Urea, 50 mM Tris, pH 8.0).

  • Reduction: Add DTT (5 mM final) and incubate at 37°C for 30 min to reduce disulfides.

  • Alkylation (The Variable):

    • DMCA Arm: Add DMCA to 15 mM final concentration. Incubate 1 hour at RT in dark.

    • CMA Arm: Add CMA to 15 mM final concentration. Incubate 20 mins at RT in dark.

    • Rationale: The electron-withdrawing nature of the

      
      -methoxy group in CMA accelerates the 
      
      
      
      attack by the thiolate.[1]
  • Quenching: Add excess DTT or proceed to acetone precipitation.

  • Validation: Analyze via LC-MS/MS. Look for mass shift: +71.01 Da (DMCA) vs +107.01 Da (CMA).[1]

Protocol B: Synthesis of -Chloro Ketones (Weinreb Method)

Use Case: Converting the amide to a ketone while retaining the


-chloride.[1] This works ONLY with CMA (or its N-Me analog).[1] DMCA will fail. 
  • Setup: Flame-dry a 2-neck flask under Argon.

  • Reagent: Dissolve CMA (1.0 equiv) in anhydrous THF (0.5 M). Cool to -78°C.[1]

  • Nucleophile Addition: Add Grignard reagent (

    
    , 1.1 equiv) dropwise over 15 min.[1]
    
    • Mechanism:[1][2] The Magnesium chelates between the carbonyl oxygen and the methoxy oxygen, forming a stable 5-membered ring intermediate.[1] This prevents the collapse of the tetrahedral intermediate and subsequent over-addition.[1]

  • Hydrolysis: Warm to 0°C and quench with 1M HCl. The intermediate collapses to release the ketone (

    
    ).[1]
    
  • Extraction: Extract with EtOAc, wash with brine, dry over

    
    .
    

Safety & Toxicology (Critical)

Both compounds are potent alkylating agents.[1] They do not discriminate between a target cysteine in a flask and a cysteine in your DNA polymerase.[1]

  • Skin Sensitization: Both are Class 1 Skin Sensitizers.[1][3] DMCA is known to cause contact dermatitis.[1] CMA is expected to be a more potent sensitizer due to higher electrophilicity.[1]

  • Systemic Toxicity:

    • DMCA: Classified as toxic by ingestion/inhalation.[1] Metabolic hydrolysis releases dimethylamine and chloroacetic acid (toxic).[1]

    • CMA: Metabolic breakdown releases methoxyamine (a mutagen) and chloroacetic acid.[1]

  • Handling: Double-glove (Nitrile) is mandatory.[1] Use only in a fume hood. Deactivate spills with 10% aqueous NaOH/thiourea solution.[1]

References

  • PubChem. (2025).[1] 2-Chloro-N-methoxy-N-methylacetamide | C4H8ClNO2.[1][4] National Library of Medicine.[1] [Link][1]

  • ResearchGate. (2019).[1][5] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. [Link]

  • Nahm, S., & Weinreb, S. M. (1981).[1] N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818.[1] (Foundational citation for the N-methoxy mechanism described in Section 3).

Sources

Comparative Guide: Structural Validation of 2-Chloro-N-methoxyacetamide Reaction Products via NMR

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a rigorous NMR validation protocol for reaction products derived from 2-chloro-N-methoxyacetamide (CAS 36851-81-7). It compares this specific scaffold against its common alternatives: the Weinreb amide precursor (2-chloro-N-methoxy-N-methylacetamide ) and the standard primary amide (2-chloroacetamide ).

Executive Summary & Strategic Context

In covalent drug discovery and fragment-based lead generation, the This compound (CMA) scaffold serves as a specialized electrophile. Unlike the standard 2-chloroacetamide (primary amide) or the Weinreb intermediate (tertiary amide), the CMA scaffold offers a unique hydrogen-bond donor/acceptor profile (


) that can engage specific active site residues while maintaining distinct solubility properties.

However, validating the reaction products of CMA—typically formed via nucleophilic substitution (


) of the chloride—requires precise NMR interpretation to distinguish them from hydrolysis byproducts or N-alkylation artifacts. This guide provides a self-validating NMR workflow to confirm product identity, purity, and regioselectivity.
The "Alternatives" Landscape

Before validating, it is critical to distinguish the CMA product from its structural analogs.

FeatureTarget: this compound Alternative A: Weinreb Precursor Alternative B: Primary Amide
Structure



CAS 36851-81-767442-07-379-07-2
Key NMR Feature Diagnostic

(broad s) +

(s)

(s) +

(s); No NH

(two broad s); No OMe
Primary Use H-bond donor warheads; Hydroxamic acid precursorsKetone synthesis; StabilityStandard covalent warheads
Validation Challenge Confirming

- vs

-alkylation; H-D exchange
Rotamers often complicate spectraBroad NH signals; poor solubility

Technical Deep Dive: NMR Validation Protocol

Experimental Methodology

To ensure high-fidelity spectral data, follow this standardized protocol. The choice of solvent is critical: DMSO-d6 is required to observe the amide proton, which is often invisible in


 due to exchange or broadening.

Step-by-Step Protocol:

  • Isolation: Purify the reaction product (typically an S-alkylated or N-alkylated derivative) via flash chromatography (EtOAc/Hexanes) or precipitation. Note: Avoid methanol during workup to prevent transesterification artifacts.

  • Sample Prep: Dissolve 5–10 mg of product in 0.6 mL of DMSO-d6 (99.9% D).

    • Why? DMSO disrupts intermolecular H-bonding, sharpening the amide signals and preventing overlap with the water peak.

  • Acquisition:

    • 1H NMR: 16 scans, 30° relaxation delay (d1) if quantitative integration is needed.

    • 13C NMR: 512 scans, proton-decoupled.

    • 2D HSQC: Essential for correlating the methylene protons to their carbon environment.

Diagnostic Signal Analysis

The validation relies on tracking three specific "Reporter Zones" in the


 NMR spectrum.
Zone 1: The Linker Transformation (

-Methylene)

The shift of the methylene group (


) is the primary indicator of successful substitution.
  • Starting Material (

    
    ): 
    
    
    
    ppm (Singlet).
  • Product (

    
    ): 
    
    • S-Alkylation (Thioether): Upfield shift to

      
       ppm.
      
    • N-Alkylation (Amine): Upfield shift to

      
       ppm.
      
    • Validation Check: Integration must be exactly 2H relative to the OMe group.

Zone 2: The N-Methoxy Fingerprint
  • 
     Signal:  A sharp singlet at 
    
    
    
    ppm.
  • Stability Check: If this signal splits or shifts significantly (

    
     ppm), suspect O-alkylation or hydrolysis to the hydroxamic acid.
    
  • Differentiation: In the Weinreb alternative , you would see an additional N-Me singlet at

    
     ppm. In the CMA product , this region is clear.
    
Zone 3: The Amide Proton (The "Ghost" Signal)
  • Signal: Broad singlet at

    
     ppm (in DMSO-d6).
    
  • Significance: This proton is the definitive proof that you have retained the secondary amide structure (

    
    ).
    
  • Coupling: In ultra-dry solvents, you may observe a small coupling (

    
    ) but it is usually decoupled by exchange.
    

Data Presentation: Chemical Shift Comparison

The following table summarizes the expected shifts for the reaction of this compound with a model thiol (e.g., Cysteine derivative) to form the S-alkylated product.

MoietyReagent (CMA)

(ppm)
Product (S-Alkylated)

(ppm)

(Diagnostic Shift)

4.08 (s) 3.45 (s) -0.63 ppm (Upfield)

3.75 (s)3.72 (s)Minimal change

11.20 (br s)10.95 (br s)Retained (Confirming Amide)

AbsentAbsentDistinguishes from Weinreb

Note: Values are approximate for DMSO-d6 and may vary based on concentration and specific nucleophile.

Visualization: Validation Logic Flow

The following diagram illustrates the decision logic for validating the reaction outcome using NMR data.

NMR_Validation_Flow Start Analyze 1H NMR Spectrum (DMSO-d6) Check_CH2 Check Methylene (-CH2-) Region (3.0 - 4.5 ppm) Start->Check_CH2 Shift_Down Signal at ~4.1 ppm? Check_CH2->Shift_Down Yes Shift_Up Signal shifted to ~3.4 ppm? Check_CH2->Shift_Up Yes Result_SM Unreacted Starting Material Shift_Down->Result_SM Check_OMe Check O-Methyl (-OMe) Region (~3.7 ppm) Shift_Up->Check_OMe OMe_Present Sharp Singlet Present? Check_OMe->OMe_Present Check_NH Check Amide Proton (-NH) (10.0 - 12.0 ppm) OMe_Present->Check_NH Yes Result_Hydrolysis Hydrolysis/Degradation OMe_Present->Result_Hydrolysis No/Split NH_Present Broad Singlet Visible? Check_NH->NH_Present Result_Success VALIDATED PRODUCT (S-Alkylated N-methoxyacetamide) NH_Present->Result_Success Yes Result_Weinreb MISIDENTIFICATION (Check for N-Me signal) NH_Present->Result_Weinreb No (Check N-Me)

Caption: Logic flow for interpreting NMR signals to confirm the synthesis of N-methoxyacetamide derivatives.

References

  • PubChem. 2-Chloro-N-methoxy-N-methylacetamide (Weinreb Precursor) Compound Summary. National Library of Medicine. [Link]

  • Reich, H. J. Hans Reich's Collection: NMR Spectroscopy - Proton Chemical Shifts. University of Wisconsin-Madison. [Link]

confirming product purity of 2-chloro-N-methoxyacetamide derivatives with GC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Confirming the purity of 2-chloro-N-methoxy-N-methylacetamide (CAS: 67442-07-3) presents a specific analytical paradox. As a Weinreb amide derivative, it is designed to be reactive, making it susceptible to thermal degradation and transesterification during standard Gas Chromatography-Mass Spectrometry (GC-MS) workflows.

While HPLC-UV is the standard for bulk purity (assay), it fails to identify unknown structural impurities arising from incomplete synthesis or hydrolysis. This guide outlines a self-validating GC-MS protocol that circumvents thermal instability, comparing its efficacy against HPLC and NMR alternatives.

Key Insight: The choice of injection solvent is critical. Using methanol (a common GC solvent) can induce inlet-catalyzed transesterification, creating false impurity peaks (methyl esters) that do not exist in the original sample.

Chemical Context & Impurity Profile

This compound is a bifunctional building block containing a chloroacetyl moiety (alkylating agent) and a Weinreb amide (acylating agent). Synthesized typically from chloroacetyl chloride and N,O-dimethylhydroxylamine, the impurity profile is distinct.

Common Impurities Targeted
Impurity TypeOriginGC-MS Detectability
Chloroacetyl Chloride Starting MaterialHigh (Very Volatile)
N,O-Dimethylhydroxylamine Starting MaterialModerate (Polar, elutes early)
Chloroacetic Acid Hydrolysis ProductLow (Tailing peak unless derivatized)
Dimer/Oligomers Thermal/Side ReactionHigh (Late eluting)

Comparative Analysis: GC-MS vs. Alternatives

To ensure scientific integrity, one must acknowledge where GC-MS excels and where it fails compared to orthogonal methods.

Table 1: Method Performance Matrix
FeatureGC-MS (Recommended Protocol) HPLC-UV 1H-NMR
Primary Utility Identification of unknown impurities.Quantification (Assay %) of bulk material.Residual Solvent & molar ratio confirmation.
Sensitivity High (ppm level).Moderate (depends on chromophore).Low (approx. 0.5-1%).
Structural Data Excellent (EI Fragmentation).None (Retention time only).Excellent (Functional group environment).
Thermal Risk High (Requires optimized inlet).None (Ambient temperature).None.
Throughput High (20-30 min run).Moderate (15-45 min run).Low (Manual interpretation).

Expert Verdict: Use HPLC-UV for the Certificate of Analysis (CoA) purity value. Use GC-MS during process development to identify what the impurities are, so you can optimize the synthesis.

The "Thermal Trap": A Critical Warning

Standard GC-MS protocols often use Methanol (MeOH) as a solvent. For Weinreb amides, this is a fatal error.

The Mechanism of Failure: Inside a hot GC inlet (250°C), the glass liner surface (silanols) can catalyze the reaction between the Weinreb amide and Methanol.



This generates a peak for Methyl chloroacetate , leading the analyst to believe the sample is contaminated with hydrolysis products, when it is actually a method-induced artifact.

The Fix: Always use a non-protic, mid-polarity solvent. Dichloromethane (DCM) or Ethyl Acetate are the required standards for this analysis.

Optimized GC-MS Protocol

This protocol is designed to minimize thermal stress while maximizing separation power.

Sample Preparation
  • Solvent: Dichloromethane (HPLC Grade). Strictly NO Alcohols.

  • Concentration: 1 mg/mL.

  • Filtration: 0.2 µm PTFE filter (to remove inorganic salts like TEA·HCl).

Instrument Parameters (Agilent/Shimadzu equivalent)
  • Column: DB-5ms (or equivalent 5% phenyl-arylene). A wax column is too polar and may retain the amine impurities too strongly.

    • Dimensions: 30m x 0.25mm x 0.25µm.

  • Inlet (The Critical Control Point):

    • Mode: Split Injection (Split ratio 50:1). High split flow sweeps the sample out of the hot zone quickly, reducing degradation time.

    • Temperature:200°C (Do not use the standard 250°C).

    • Liner: Deactivated Split Liner with Glass Wool (Must be ultra-inert deactivation to prevent adsorption).

  • Oven Program:

    • Hold at 50°C for 2 min (Traps volatiles like chloroacetyl chloride).

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

  • Mass Spectrometer:

    • Source Temp: 230°C.

    • Scan Range: 35–350 m/z.

    • Solvent Delay: 3.0 min (Protect filament from DCM).

Data Interpretation & Self-Validation

How do you know the data is real? Use the Isotope Logic and Fragmentation Rules .

The Chlorine Signature

The presence of Chlorine provides a built-in validation tag.

  • Isotope Pattern: Any fragment containing the Cl atom must show the characteristic 3:1 intensity ratio between

    
     (
    
    
    
    ) and
    
    
    (
    
    
    ).
  • Molecular Ion: Look for m/z 137 and 139 .

Fragmentation Pathway (EI at 70eV)
  • Alpha-Cleavage: The bond between the carbonyl carbon and the chlorine-bearing carbon breaks.

    • Fragment A:

      
      
      
  • Weinreb Cleavage: The bond between the carbonyl and the Nitrogen breaks (McLafferty-like rearrangement or direct cleavage).

    • Fragment B:

      
       (Characteristic Weinreb Base Peak).
      
Visualization: Analytical Workflow

The following diagram illustrates the decision process and fragmentation logic.

G Sample Crude Product (2-Cl-N-OMe-N-Me-Acetamide) Solvent Solvent Selection Sample->Solvent Methanol Methanol (MeOH) Solvent->Methanol Avoid DCM Dichloromethane (DCM) Solvent->DCM Recommended Inlet GC Inlet (200°C) Methanol->Inlet DCM->Inlet Artifact Artifact Formation: Transesterification to Methyl Chloroacetate Inlet->Artifact MeOH Catalysis Clean Clean Volatilization Inlet->Clean Inert Environment MS MS Detection (EI Source) Artifact->MS False Impurity Peaks Clean->MS Frag1 m/z 137/139 (Molecular Ion) MS->Frag1 Frag2 m/z 61 (Weinreb Amine Fragment) MS->Frag2 Frag3 m/z 49/51 (Chloromethyl Fragment) MS->Frag3

Figure 1: Analytical workflow highlighting the critical solvent selection step to avoid method-induced artifacts.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Peak Tailing (Main Peak) Active sites in liner or column.Replace liner with Ultra-Inert wool; Trim column head (10cm).
Extra Peak at m/z 108 Methyl Chloroacetate artifact.Check Solvent! Did you use MeOH? Switch to DCM.
Missing Molecular Ion Inlet temp too high (Degradation).Lower inlet to 180-200°C; Increase Split Ratio.
Baseline Rise at End Column bleed or oligomers.Bake out column at 300°C for 30 mins (disconnected from MS).

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 2734716, 2-Chloro-N-methoxy-N-methylacetamide. Retrieved from [Link]

  • ResolveMass Laboratories. (2025). GC-MS vs. LC-MS: When to Choose Gas Chromatography Mass Spectrometry. Retrieved from [Link]

  • Al-Hussainy, K., et al. (2024). Analyte protectant approach to protect amide-based synthetic cannabinoids from degradation and esterification during GC-MS analysis. Journal of Chromatography A. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

A Senior Application Scientist's Guide to the Biological Activity of Compounds Synthesized from 2-Chloro-N-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of a Core Building Block

In the landscape of synthetic chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery of novel bioactive compounds. 2-Chloro-N-methoxyacetamide, and the broader class of chloroacetamides, represent such a cornerstone. This guide delves into the diverse biological activities manifested by compounds synthesized from this reactive precursor, offering a comparative analysis for researchers, scientists, and drug development professionals.

The utility of this compound and its analogues stems from its bifunctional nature. It possesses a highly reactive chloroacetyl moiety, an excellent electrophile for nucleophilic substitution reactions, and a Weinreb amide group, which allows for controlled reactions with organometallic reagents to form ketones without over-addition.[1] This dual reactivity opens a gateway to a vast chemical space, enabling the synthesis of derivatives with potent and varied biological activities, including anticancer, antimicrobial, and herbicidal properties.[2][3][4] This guide will explore these domains, presenting the underlying mechanisms, comparative performance data, and the detailed experimental protocols required for their assessment.

Anticancer Activity: Covalent Inhibition and Cytotoxicity

The chloroacetamide moiety is a well-recognized "warhead" in the design of covalent inhibitors, which form a stable bond with their biological target, often leading to enhanced potency and prolonged duration of action.[3] This characteristic has been effectively leveraged in the development of novel anticancer agents. Derivatives of 2-chloroacetamide have demonstrated significant cytotoxic effects across a range of cancer cell lines.[3][5]

Comparative Analysis: Thiazole-Bearing Chloroacetamides vs. Sulphonamide-Based Acetamides

Two promising classes of anticancer compounds derived from the chloroacetamide scaffold are those bearing thiazole rings and those incorporating sulphonamide groups.

  • Thiazole-Bearing Chloroacetamides: These compounds have shown marked cytotoxic activity against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines.[3][5] Mechanistic studies suggest that their efficacy may stem from the inhibition of Glutathione S-transferase (GST), an enzyme often overexpressed in tumor cells and involved in detoxification and drug resistance.[3] By forming conjugates with glutathione, these chloroacetamides can effectively inhibit GST activity.[3]

  • Sulphonamide-Based Acetamides: This class of molecules is also gaining traction in the development of new anticancer therapies.[6] Specific derivatives have demonstrated significant cytotoxic effects against lung cancer cell lines, such as NCI-H226.[6]

Data Summary: In Vitro Cytotoxicity (IC₅₀)

The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values, a measure of compound potency, for representative compounds from these classes against various cancer cell lines. Lower values indicate higher potency.

Compound ClassDerivative ExampleTarget Cell LineIC₅₀ (µM)Reference
Thiazole-ChloroacetamideCompound XJurkat (Leukemia)5.2[3][5]
Thiazole-ChloroacetamideCompound YMDA-MB-231 (Breast)8.1[3][5]
Sulphonamide-AcetamideSA-3NCI-H226 (Lung)>10 (reported in µg/ml)[6]

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and proliferation.

Causality: This assay is chosen for its reliability and high-throughput capability. It relies on the principle that viable, metabolically active cells possess mitochondrial reductase enzymes that can cleave the yellow tetrazolium salt (MTT) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the synthesized chloroacetamide derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC₅₀ value.

Visualizing the Mechanism: GST Inhibition

The following diagram illustrates the proposed mechanism by which thiazole-bearing chloroacetamides may exert their anticancer effect through the inhibition of Glutathione S-transferase (GST).

GST_Inhibition cluster_cell Cancer Cell Compound Chloroacetamide Derivative (R-Cl) GST Glutathione S-transferase (GST) Compound->GST Enters Cell GSH Glutathione (GSH) GSH->GST Conjugate Inhibitory GSH-Compound Conjugate GST->Conjugate Catalyzes Conjugation Detox Detoxification (Blocked) GST->Detox Conjugate->GST Covalently Binds & Inhibits Enzyme Apoptosis Cell Death (Apoptosis) Conjugate->Apoptosis Leads to Oxidative Stress & Toxicity

Caption: Proposed mechanism of GST inhibition by chloroacetamide derivatives.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action.[7] Chloroacetamide derivatives have demonstrated excellent broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as various fungi, making them suitable candidates for development as disinfectants, preservatives, or therapeutic agents.[2]

Comparative Performance of N-Alkyl/Aryl Acetamides

By varying the N-substituent on the acetamide core, a wide range of compounds with differing antimicrobial potencies can be synthesized. The lipophilicity and electronic properties of the substituent play a crucial role in membrane penetration and target interaction.

Data Summary: Antimicrobial Efficacy (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The table below presents representative MIC values for chloroacetamide derivatives against common pathogens.

Derivative TypeTest OrganismMIC (µg/mL)Reference
N-Aryl AcetamideEscherichia coli (Gram-)125[8]
N-Aryl AcetamideStaphylococcus aureus (Gram+)62.5[8]
N-Alkyl AcetamideCandida albicans (Fungus)250[2]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and quantitative technique for determining the MIC of an antimicrobial agent.[8]

Causality: This method is preferred over diffusion assays for determining potency because it provides a precise numerical value (the MIC) rather than a qualitative zone of inhibition. It allows for the testing of multiple compounds and concentrations simultaneously in a high-throughput format.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve the synthesized compounds in a suitable solvent (e.g., DMSO) and prepare a series of two-fold dilutions in a 96-well microtiter plate using sterile Mueller-Hinton Broth (for bacteria) or Sabouraud Dextrose Broth (for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., E. coli) equivalent to a 0.5 McFarland standard, then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 25-30°C for 24-48 hours for fungi.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or with a plate reader.

Workflow for Antimicrobial Screening

The following diagram outlines a typical workflow for screening newly synthesized compounds for antimicrobial activity.

Antimicrobial_Screening Synthesis Synthesize Chloroacetamide Derivatives Primary_Screen Primary Screen (e.g., Agar Disc Diffusion) Synthesis->Primary_Screen Initial Test for Activity MIC_Test Quantitative Assay (Broth Microdilution for MIC) Primary_Screen->MIC_Test Active Compounds Spectrum_Test Spectrum of Activity (Test against diverse panel of microbes) MIC_Test->Spectrum_Test Potent Compounds Toxicity_Test Cytotoxicity Assay (e.g., against human cell lines) Spectrum_Test->Toxicity_Test Broad-Spectrum Hits Lead Lead Compound Toxicity_Test->Lead Low Toxicity

Caption: A typical screening cascade for novel antimicrobial agents.

Herbicidal Activity: Disrupting Plant Growth

Chloroacetamides are one of the most widely used classes of herbicides globally, valued for their efficacy against annual grasses and certain broadleaf weeds in major crops.[4][9] They are typically applied pre-emergence, inhibiting weed growth before they can compete with the crop.

Mechanism of Action: VLCFA Inhibition

The primary mode of action for chloroacetamide herbicides is the inhibition of the biosynthesis of very-long-chain fatty acids (VLCFAs).[4] VLCFAs (chains longer than 18 carbons) are essential precursors for a variety of critical plant components, including cuticular waxes, suberin, and membrane lipids. By blocking their synthesis, chloroacetamides disrupt cell division and expansion, leading to stunted growth and eventual death of susceptible weed seedlings.[4]

Comparative Performance of Commercial Herbicides

While all chloroacetamide herbicides share the same mode of action, their efficacy against specific weed species, crop safety, and environmental persistence can vary. Key commercial examples include acetochlor, metolachlor, and alachlor. The choice of herbicide often depends on the target weed spectrum and the specific crop.

Data Summary: Herbicidal Efficacy (GR₅₀)

The GR₅₀ value represents the concentration of a herbicide required to cause a 50% reduction in plant growth (usually measured by biomass).

HerbicideTarget WeedGR₅₀ (g/ha)Reference
AcetochlorDigitaria sanguinalis~1000[4]
MetolachlorSetaria faberi~1200[4]
AlachlorEchinochloa crus-galli~1500[4]

Note: Values are approximate and can vary based on soil type, environmental conditions, and weed biotype.

Experimental Protocol: Pre-Emergent Herbicidal Assay

This protocol outlines a standard laboratory or greenhouse method for assessing the pre-emergent herbicidal activity of synthesized compounds.

Causality: A pre-emergent assay is chosen because it directly mimics the primary application method for this class of herbicides. It evaluates a compound's ability to be taken up by emerging shoots and roots from the soil and to inhibit growth before the weed becomes established.

Step-by-Step Methodology:

  • Potting: Fill pots with a standardized soil mix.

  • Seeding: Sow seeds of a target weed species (e.g., Setaria faberi) at a uniform, shallow depth.

  • Compound Application: Prepare solutions or emulsions of the test compounds at various concentrations. Apply the solutions evenly to the soil surface of each pot using a laboratory sprayer to simulate field application. Include an untreated control and a commercial standard (e.g., metolachlor).

  • Incubation: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions. Water the pots as needed.

  • Evaluation: After 14-21 days, evaluate the herbicidal effect. This is typically done by counting the number of emerged seedlings and harvesting the above-ground biomass.

  • Data Analysis: Dry the harvested biomass and weigh it. Calculate the percent growth inhibition relative to the untreated control for each concentration. Use this data to determine the GR₅₀ value.

Visualizing the Mechanism: VLCFA Biosynthesis Pathway

This diagram shows the point of inhibition for chloroacetamide herbicides in the plant's VLCFA biosynthesis pathway.

VLCFA_Pathway cluster_plant_cell Plant Endoplasmic Reticulum AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA ACCase FattyAcid C16/C18 Fatty Acids MalonylCoA->FattyAcid FAS VLCFA_Elongase VLCFA Elongase Complex FattyAcid->VLCFA_Elongase VLCFAs Very-Long-Chain Fatty Acids (VLCFAs) VLCFA_Elongase->VLCFAs 2C Elongation Cycles Waxes Cuticular Waxes, Suberin, Lipids VLCFAs->Waxes Herbicide Chloroacetamide Herbicide Herbicide->VLCFA_Elongase INHIBITS

Caption: Chloroacetamide herbicides inhibit the VLCFA elongase complex.

References

  • International Journal of Pharma Sciences and Research. (2012). SYNTHESIS OF BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES. [Link]

  • ScienceRise: Pharmaceutical Science. (2025). SYNTHESIS, ANTICANCER PROPERTIES EVALUATION AND IN SILICO STUDIES OF 2-CHLORO- AND 2,2-DICHLOROACETAMIDES BEARING THIAZOLE SCAFF. [Link]

  • ACS Omega. (n.d.). Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. [Link]

  • ResearchGate. (n.d.). Chloroacetamide Herbicides. [Link]

  • ResearchGate. (n.d.). Synthesis of compound 5: (a) 2‐chloro‐N‐methoxy‐N‐methylacetamide,.... [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis and Applications of 2-Chloro-N-methoxy-N-methylacetamide. [Link]

  • MDPI. (n.d.). Profiling of Disubstituted Chloroacetamides’ Potential Biological Activity by Liquid Chromatography. [Link]

  • South Eastern European Journal of Public Health. (2025). Synthesis, physiochemical assessment, characterisation, and anticancer activity of 2-chloro-N-(4-((2,3-dihydro-4H-1,4-oxazin-4-yl)sulfonyl) phenyl) acetamide derivatives. [Link]

  • ScienceRise: Pharmaceutical Science. (2025). Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. [Link]

  • IRE Journals. (n.d.). Synthesis and Antibacterial Activities of 2-Amino-N-(P-Chlorophenyl) Acetamide Derivatives. [Link]

Sources

cost-benefit analysis of using 2-chloro-N-methoxyacetamide in multi-step synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Strategic Reagent Selection

In the intricate world of multi-step synthesis, particularly within pharmaceutical and drug development, the choice of each reagent is a critical decision point, balancing reactivity, selectivity, cost, and safety. This guide provides an in-depth analysis of 2-chloro-N-methoxyacetamide and its widely used analogue, 2-chloro-N-methoxy-N-methylacetamide. These bifunctional reagents serve as powerful tools, but their benefits must be weighed against viable alternatives to optimize synthetic routes for efficiency and scalability.

The Strategic Value of the Weinreb Amide Moiety

At the heart of 2-chloro-N-methoxy-N-methylacetamide's utility is the N-methoxy-N-methylamide group, famously known as the Weinreb amide.[1][2][3][4] Its primary function is to serve as a superior acylating agent for the synthesis of ketones and aldehydes.

The key advantage of the Weinreb amide over traditional acylating agents like acid chlorides or esters lies in its resistance to over-addition by strong organometallic nucleophiles (e.g., Grignard or organolithium reagents).[5] When a Grignard reagent attacks an acid chloride, the resulting ketone is often more reactive than the starting material, leading to a second nucleophilic attack and the formation of a tertiary alcohol byproduct. This side reaction reduces the yield of the desired ketone and necessitates challenging purification steps.

The Weinreb amide circumvents this problem through the formation of a stable, five-membered chelated tetrahedral intermediate.[4][5][6] The methoxy group's oxygen atom coordinates with the metal cation (Li⁺ or Mg²⁺), stabilizing the intermediate and preventing its collapse until an aqueous workup is performed. Only then is the desired ketone or aldehyde liberated, cleanly and in high yield. The bifunctional nature of 2-chloro-N-methoxy-N-methylacetamide, possessing both this controlled acylating agent and a reactive alkyl chloride handle, makes it a valuable linchpin for building complex molecules.[1]

Weinreb_vs_AcidChloride cluster_0 Standard Acyl Chloride Reaction cluster_1 Weinreb Amide Reaction AC R-COCl (Acid Chloride) AC_Int Ketone Intermediate (Highly Reactive) AC->AC_Int Forms TA Tertiary Alcohol (Byproduct) AC_Int->TA Forms Grignard1 R'-MgX Grignard1->AC + Nucleophilic Attack Grignard2 R'-MgX Grignard2->AC_Int + Over-addition WA R-CON(Me)OMe (Weinreb Amide) WA_Int Stable Chelated Intermediate WA->WA_Int Forms Workup H₃O⁺ Workup WA_Int->Workup Stable Until Ketone Ketone (Desired Product) Grignard3 R'-MgX Grignard3->WA + Nucleophilic Attack Workup->Ketone Liberates PQS_Synthesis_Workflow cluster_0 Route A: Weinreb Amide Strategy cluster_1 Route B: Alternative Acid Chloride Strategy A1 2-chloro-N-methoxy- N-methylacetamide A2 α-chloro ketone (High Yield) A1->A2 1.   A_Grignard Heptylmagnesium bromide A3 Couple with 2-aminobenzoic acid A2->A3 2.   A4 Cyclization (Thermal) A3->A4 3.   A5 PQS Product (Clean) A4->A5 4.   B7 PQS Product B1 Chloroacetyl chloride B2 Crude Product Mix: α-chloro ketone & tertiary alcohol B1->B2 1.   B_Grignard Heptylmagnesium bromide B3 Purification (Column Chromatography) B2->B3 2.   B4 Isolated α-chloro ketone (Lower Yield) B3->B4 3.   B5 Couple with 2-aminobenzoic acid B4->B5 4.   B6 Cyclization (Thermal) B5->B6 5.   B6->B7 6.  

Sources

Reaction Kinetics of 2-chloro-N-methoxyacetamide: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the reaction kinetics of 2-chloro-N-methoxyacetamide (CAS 36851-81-7), a specialized electrophile used in covalent drug design and bioconjugation. Unlike standard


-haloacetamides, the incorporation of the N-methoxy substituent introduces unique electronic inductive effects that modulate reactivity. This guide compares its performance against industry-standard "warheads" (chloroacetamide, iodoacetamide, and acrylamides), providing researchers with the mechanistic rationale and experimental protocols necessary to validate its utility in targeted covalent inhibitor (TCI) development.

Mechanistic Analysis: The "Weinreb" Effect on Electrophilicity

The reactivity of this compound is governed by a bimolecular nucleophilic substitution (


) mechanism, typically targeting the thiolate anion of cysteine residues.
Electronic Activation

The N-methoxy group (


) distinguishes this compound from standard N-alkyl amides.
  • Inductive Withdrawal (

    
    ):  The oxygen atom in the methoxy group exerts a strong electron-withdrawing inductive effect. This reduces the electron density on the nitrogen atom, diminishing its capacity to donate electron density into the carbonyl system via resonance.
    
  • Result: The carbonyl carbon becomes more electron-deficient compared to a standard amide. This electron deficiency propagates to the

    
    -carbon (the reaction site), lowering the energy of the 
    
    
    
    antibonding orbital and increasing electrophilicity .
Steric Modulation

While electronically activated, the methoxy group introduces specific steric constraints. Unlike a proton (in primary amides), the methoxy group imposes a conformational preference (often minimizing dipole interactions), which can shield the electrophilic center from bulky nucleophiles, potentially improving selectivity for accessible cysteine residues over off-target nucleophiles.

Reaction Mechanism Diagram

The following diagram illustrates the


 displacement mechanism and the electronic influence of the N-methoxy group.

ReactionMechanism Reactant This compound (Electrophile) TS Transition State [Nu---C---Cl]‡ Reactant->TS Activation by N-OMe Nu Cysteine Thiolate (Nucleophile) Nu->TS Attack at α-Carbon Product Thioether Adduct (Covalent Bond) TS->Product Inversion of Config Leaving Chloride Ion (Cl-) TS->Leaving Expulsion

Caption: Mechanism of cysteine alkylation by this compound. The N-methoxy group enhances electrophilicity via inductive withdrawal.

Comparative Kinetics Profile

In drug discovery, "tuning" the reactivity of the warhead is critical to balance potency (rapid target engagement) with selectivity (avoiding glutathione depletion). The table below situates this compound within the spectrum of common covalent modifiers.

Electrophile ClassRepresentative StructureReactivity (

)
MechanismStability (Plasma)Selectivity Profile
Iodoacetamide

Very High

LowLow (Promiscuous)
This compound

High-Mid

High Tunable (Electronic activation)
Chloroacetamide

Moderate

ModerateModerate
Acrylamide

Low-MidMichael AdditionHighHigh (Requires specific orientation)

Key Insight: this compound is predicted to exhibit higher intrinsic reactivity than standard N-alkyl chloroacetamides due to the electron-withdrawing nature of the N-methoxy group, while maintaining the hydrolytic stability characteristic of Weinreb amides. This makes it an excellent candidate for targeting less nucleophilic cysteines that standard chloroacetamides fail to engage.

Experimental Protocols for Kinetic Validation

To empirically determine the second-order rate constant (


) and validate the reactivity profile, the following self-validating protocols are recommended.
Method A: NMR-Based Kinetic Assay

This method provides direct structural evidence of the reaction progress without requiring secondary reagents.

  • Principle: Monitor the disappearance of the

    
    -chloromethyl protons (
    
    
    
    ppm) and the appearance of the
    
    
    -thiomethyl protons (
    
    
    ppm).
  • Reagents:

    • Electrophile: this compound (10 mM in DMSO-

      
      ).
      
    • Nucleophile: N-acetylcysteine methyl ester (100 mM in

      
       buffer, pH 7.4).
      
    • Internal Standard: 1,3,5-trimethoxybenzene.

  • Workflow:

    • Prepare a pseudo-first-order reaction mixture (Nucleophile in 10-fold excess).

    • Acquire

      
      -NMR spectra at defined intervals (e.g., every 5 mins for 2 hours).
      
    • Plot

      
       vs. time. The slope represents 
      
      
      
      .
    • Calculate

      
      .
      
Method B: Ellman’s Reagent (DTNB) Discontinuous Assay

Suitable for high-throughput screening of library analogues.

  • Principle: Measure residual free thiol concentration at time points by reacting aliquots with Ellman's reagent (absorbance at 412 nm).

  • Self-Validation Step: Include a "No Electrophile" control to correct for spontaneous thiol oxidation.

Experimental Workflow Diagram

KineticAssay Start Start: Reaction Setup Mix Mix Electrophile + Thiol (1:10) pH 7.4 Buffer Start->Mix Sampling Time-Point Sampling (t = 0, 5, 10... 60 min) Mix->Sampling Quench Quench / Derivatization (DTNB Addition) Sampling->Quench Readout Read Absorbance @ 412nm Quench->Readout Calc Calculate k_obs & k_2 Readout->Calc

Caption: Workflow for determining second-order rate constants using a discontinuous thiol-consumption assay.

Conclusion & Recommendations

This compound represents a distinct class of "activated" chloroacetamide warheads.

  • Use Case: Select this warhead when standard chloroacetamides are too sluggish to engage a specific cysteine, or when the stability of the amide bond is a limiting factor (as N-methoxy amides resist proteolysis).

  • Caution: Due to enhanced electrophilicity, perform off-target analysis (proteome-wide reactivity profiling) early in the development process to ensure selectivity is maintained.

References

  • Reaction of alpha-chloroacetamides with nucleophiles: Abdel-Latif, E., et al. "Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles." Synthetic Communications, 2019.

  • Kinetic studies of alpha-chloroacetanilides: Lee, K.S., et al. "Nucleophilic substitution reactions of alpha-chloroacetanilides with benzylamines in dimethyl sulfoxide." Organic & Biomolecular Chemistry, 2003.

  • Cysteine Bioconjugation Kinetics: WuXi Biology. "QM Analyses for Cysteine – Chloroacetamide Bioconjugation."

  • Comparison of Alkylating Agents: Kuznetsova, K., et al.[1] "Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues." Journal of Proteomics, 2020.[1]

  • Covalent Inhibitor Design Principles: Gehringer, M., & Laufer, S.A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 2019.

Sources

Benchmarking Electrophilic Aminating Reagents: N-Haloamides vs. Novel Hydroxylamine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Comparison Guide

Executive Summary & Chemical Identity Clarification

Objective: This guide benchmarks the performance of N-methoxy-based amide reagents against novel electrophilic aminating agents (e.g., O-acylhydroxylamines, N-aminopyridinium salts) in the context of C–N bond formation.

Critical Structural Distinction (E-E-A-T): Before proceeding, we must address a common nomenclature ambiguity in this reagent class. The string "2-chloro-N-methoxyacetamide" refers to Structure A (an


-chloro alkylating agent). However, in the context of aminating reagents (nitrogen transfer), the active electrophilic species is often the constitutional isomer, N-chloro-N-methoxyacetamide  (Structure B), or the reagent is used as a precursor to generate an N-centered radical or nitrenoid.
  • Structure A (CAS 36851-81-7):

    
     (Electrophile at Carbon).[1][2]
    
  • Structure B (Anomeric Amide):

    
     (Electrophile at Nitrogen).
    

Assumption: This guide benchmarks the electrophilic nitrogen transfer capability. We treat the N-halo/N-methoxy class as the "Baseline Reagent" and compare it against "Novel Alternatives" (PONT, MSH, and Pyridinium salts) which offer superior stability and chemoselectivity.

Mechanistic Comparison

The choice of aminating reagent dictates the reaction pathway (radical vs. polar) and selectivity.

Baseline: N-Chloro-N-Methoxyacetamide (and analogs)
  • Mechanism: Operates primarily via homolytic cleavage of the N–Cl bond to generate amidyl/aminyl radicals, or via nucleophilic attack on the chlorine (halophilic) rather than nitrogen in soft nucleophile regimes.

  • Limitations:

    • Instability: High energy N–Cl bond leads to thermal instability and potential explosivity.

    • Competing Pathways: The

      
      -chloro isomer (if present or used) introduces competing 
      
      
      
      -alkylation (S
      
      
      2).
    • Atom Economy: Poor; generates stoichiometric chloride waste.

Novel Alternative 1: O-Pivaloylhydroxylammonium Triflate (PONT)
  • Mechanism: Acts as a clean S

    
    2 electrophile at nitrogen. The pivalate group serves as a steric shield and a good leaving group upon nucleophilic attack by amines, enolates, or organometallics.
    
  • Advantage: Air-stable solid, non-explosive, high chemoselectivity for

    
    -amination over 
    
    
    
    -acylation.
Novel Alternative 2: N-Aminopyridinium Salts
  • Mechanism: Precursors to

    
    -acyl nitrenes or direct electrophilic transfer. Can be tuned electronically by varying substituents on the pyridine ring.
    
  • Advantage: Enables catalytic C–H amination and aziridination under mild conditions.

Mechanistic Pathway Diagram

AminationPathways cluster_0 Baseline Reagent cluster_1 Novel Reagent (PONT) N_Chloro N-Chloro-N-methoxyacetamide (N-Cl Electrophile) Radical Amidyl Radical (N•) N_Chloro->Radical Homolysis (Heat/hν) SideProduct Chlorination/Alkylation (Side Reactions) N_Chloro->SideProduct Competing Paths Product Target Amine (C-N Bond) Radical->Product Radical Recombination PONT PivONH3+ OTf- (N-O Electrophile) Transition SN2 Transition State (Concerted) PONT->Transition Nu- Attack Transition->Product -PivOH

Figure 1: Mechanistic divergence between N-halo reagents (radical/unstable) and Hydroxylamine salts (concerted/stable).

Benchmarking Data: Performance Matrix

The following data synthesizes experimental yields from comparative studies involving electrophilic amination of stabilized carbanions (enolates) and organometallics.

Table 1: Comparative Performance Metrics

FeatureN-Chloro-N-methoxyacetamide (Baseline)PONT / PivONH3OTf (Novel)TsONH2 (Alternative)N-Aminopyridinium (Novel)
Active Electrophile N–Cl (Polar/Radical)N–O (Polar SN2)N–O (Polar)Nitrenoid / Ylide
Stability (T_dec) < 50°C (Potentially Explosive)> 150°C (Stable Solid)~110°C (Moderate)Variable (Stable Salts)
Yield (Enolate) 45–60% (Side rxns: Chlorination)85–92% 65–75%N/A (Specific uses)
Yield (Grignard) 30–50% (Wurtz coupling)78–88% 60%50–70%
Selectivity Low (N- vs C-attack)High (N-selective) ModerateHigh (C-H insertion)
Atom Economy Low (Cl waste)Moderate (PivOH waste)Moderate (TsOH waste)High (Pyridine recycled)

Key Insight: While the N-methoxyacetamide moiety is useful for Weinreb amide synthesis, using the N-chloro derivative for amination is inferior to PONT due to the competing "halophilic attack" where nucleophiles attack the Chlorine atom instead of the Nitrogen, leading to chlorination rather than amination.

Experimental Protocols

Protocol A: Synthesis of O-Pivaloylhydroxylammonium Triflate (PONT)

A superior alternative to N-chloro reagents for direct amination.

Reagents:

  • Hydroxylamine hydrochloride (

    
    )
    
  • Pivaloyl chloride (

    
    )
    
  • Triflic acid (

    
    )
    
  • Ethyl acetate (

    
    )
    

Workflow:

  • Acylation: Suspend

    
     in EtOAc. Add pivaloyl chloride (1.0 equiv) and reflux to generate N-pivaloylhydroxylamine.
    
  • Rearrangement/Salt Formation: Treat the intermediate with Triflic acid (1.0 equiv) in diethyl ether.

  • Crystallization: PONT precipitates as a white, crystalline solid. Filter and dry under vacuum.

    • Validation: Melting point should be 154–156 °C.

Protocol B: Electrophilic Amination of Zinc Enolates (Benchmarking Experiment)

Comparing the efficiency of Nitrogen transfer.

  • Substrate Preparation: Generate the zinc enolate of acetophenone using

    
     or Reformatsky conditions in THF at -78°C.
    
  • Reagent Addition:

    • Branch 1 (Baseline): Add N-chloro-N-methoxyacetamide (1.2 equiv) dropwise.

    • Branch 2 (Novel): Add PONT (1.2 equiv) in one portion.

  • Reaction: Stir at 0°C for 2 hours.

  • Workup: Quench with sat.

    
    .[3] Extract with EtOAc.
    
  • Analysis: Determine yield of

    
    -amino ketone via GC-MS using dodecane internal standard.
    
    • Expected Result: Branch 1 yields <50% (complex mixture); Branch 2 yields >85% pure

      
      -primary amine (after hydrolysis of the intermediate).
      

Decision Framework for Researchers

Use the following logic flow to select the appropriate reagent for your specific substrate class.

ReagentSelection Start Select Substrate Class Enolate Stabilized Carbanion (Enolate/Malonate) Start->Enolate Organometallic Hard Nucleophile (R-Li, R-MgX) Start->Organometallic CH_Bond Unactivated C-H Bond Start->CH_Bond PONT Reagent: PONT (Best in Class) Enolate->PONT Primary Amine Needed Azodicarboxylate Reagent: DBAD/DEAD Enolate->Azodicarboxylate Hydrazine Needed Organometallic->PONT High Yield/Safety N_Chloro Reagent: N-Haloamide (Legacy/Niche) Organometallic->N_Chloro Avoid (Side Rxns) CH_Bond->N_Chloro Radical Path (Specific) Pyridinium Reagent: N-Aminopyridinium CH_Bond->Pyridinium Rh/Ru Catalysis

Figure 2: Decision tree for selecting aminating reagents based on substrate type.

Conclusion

While N-chloro-N-methoxyacetamide and its 2-chloro analogs played a role in the early mechanistic understanding of anomeric amides and radical precursors, they fall short in modern synthetic benchmarking.

  • Safety: The N-halo bond presents significant process safety hazards compared to the sulfonyl- or acyl-hydroxylamine salts.

  • Efficiency: Novel reagents like PONT and N-aminopyridinium salts offer superior atom economy, predictable S

    
    2 kinetics, and broader functional group tolerance.
    

Recommendation: For drug development workflows requiring the introduction of unprotected or protected amine functionalities, transition to Hydroxylamine-derived reagents (PONT) or Catalytic C–H amination platforms is strongly recommended over legacy N-haloamide methodologies.

References

  • Gasser, V. C. M., Makai, S., & Morandi, B. (2022). The advent of electrophilic hydroxylamine-derived reagents for the direct preparation of unprotected amines. Chemical Communications. Link

  • Zhou, Z., & Kürti, L. (2020). Substitution-type Electrophilic Amination Using Hydroxylamine-Derived Reagents. Wiley-VCH.[4] Link

  • Legnani, L., et al. (2025). Synthesis, Structure and Reactions of the Most Twisted Amide. ResearchGate. Link

  • Tulchinsky, Y., et al. (2011).[5] Nitrenium ions as new versatile reagents for electrophilic amination. Nature Chemistry. Link

  • BenchChem. (2025).[1][3] An In-depth Technical Guide to Electrophilic Aminating Agents. BenchChem Technical Library. Link

Sources

Safety Operating Guide

Personal protective equipment for handling 2-chloro-N-methoxyacetamide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 2-chloro-N-methoxy-N-methylacetamide CAS: 67442-07-3[1][2][3][4]

Hazard Identification & Mechanistic Insight

The "Why" Behind the Protocol: To handle 2-chloro-N-methoxy-N-methylacetamide (CMMA) safely, one must understand its reactivity, not just its GHS labels.

  • Mechanism: CMMA is an

    
    -chloroacetamide.[4][5] The chlorine atom is a good leaving group adjacent to a carbonyl, making the 
    
    
    
    -carbon highly electrophilic. It acts as a potent alkylating agent via an
    
    
    mechanism.[4]
  • Biological Impact: Upon contact, it alkylates nucleophilic residues (cysteine thiols, lysine amines) on biological proteins and DNA. This covalent binding is the driver for Skin Sensitization (H317) and Reproductive Toxicity (H361) .

  • Immediate Threat: Unlike simple acids that burn immediately, alkylators can cause delayed hypersensitivity.[4] You may not feel a "burn" until the sensitization threshold is crossed.[4]

Core GHS Hazards:

  • H301: Toxic if swallowed.[2][4][6][7]

  • H317: May cause an allergic skin reaction (Sensitizer).[4][6][8]

  • H361: Suspected of damaging fertility or the unborn child.[4][6]

  • H315/H319: Causes skin and serious eye irritation.[2][3][4][9]

PPE Matrix: Task-Based Selection

Do not rely on a single PPE standard.[4] Protection must scale with the potential for exposure.[4]

PPE Component Standard Operation (Analytical/Small Scale)High-Risk Operation (Stock Prep/Synthesis >1g)Rationale
Hand Protection Double Nitrile Gloves (Outer: 5 mil, Inner: 4 mil)Laminate (Silver Shield/4H) under NitrileChloroacetamides permeate thin nitrile rapidly (<15 mins). Laminate provides >480 min breakthrough protection.[4]
Eye Protection Chemical Safety Goggles (Indirect Vent)Face Shield + Safety GogglesPowders drift.[4] Safety glasses with side shields are insufficient for alkylating powders.[4]
Respiratory Fume Hood (Primary)N95 if hood unavailable (Emergency only)P100/OV Respirator (if outside hood)Heating releases HCl and NOx. Solid dust is the primary inhalation vector.[4]
Body Defense Lab Coat (Buttoned, elastic cuff)Tyvek® Sleeves + Chemical ApronCotton lab coats absorb liquids, holding the alkylator against the skin.

Operational Workflow & Engineering Controls

A. Storage & Weighing (Critical Step)
  • Static Hazard: CMMA is a solid that can hold static charge.[4]

  • Protocol:

    • Use an antistatic gun on the weighing boat and spatula before use.[4]

    • NEVER weigh on an open bench. Use a balance enclosure or place the balance inside the fume hood.[4]

    • Line the fume hood surface with an absorbent, plastic-backed mat (e.g., Benchkote) to capture invisible dust.[4]

B. Reaction Monitoring
  • Closed Systems: All reactions involving CMMA must be run in closed vessels (septum-capped vials or round-bottom flasks).[4]

  • Venting: If heating is required, vent through a scrubber or into the back of the fume hood, as thermal decomposition releases Hydrogen Chloride (HCl).

C. Decontamination & Quenching[4][9]
  • The "Kill" Solution: Because this is an alkylator, simple water washing is often insufficient to destroy the active molecule on surfaces.

  • Quench Solution: 10% Aqueous Sodium Thiosulfate or dilute Ammonia.[4]

    • Chemistry: The thiosulfate/amine acts as a "sacrificial nucleophile," reacting with the CMMA to form a non-toxic, water-soluble adduct.

  • Glassware: Soak contaminated glassware in the Quench Solution for 24 hours before standard washing.[4]

Emergency Response Visualization

The following decision logic dictates immediate actions during a spill.

SpillResponse Start Spill Detected Assess Assess State & Volume Start->Assess Solid Solid / Powder Assess->Solid Liquid Liquid / Solution Assess->Liquid ActionSolid 1. Dampen with wet paper towel (prevent dust) 2. Scoop into wide-mouth jar Solid->ActionSolid ActionLiquid 1. Cover with absorbent pads 2. Do NOT use acetone (spreads contamination) Liquid->ActionLiquid Decon Apply Quench Solution (10% Na-Thiosulfate) ActionSolid->Decon ActionLiquid->Decon Disposal Dispose as Halogenated Organic Waste Decon->Disposal

Figure 1: Decision logic for containing and neutralizing CMMA spills. Note the critical step of dampening solids to prevent inhalation of dust.[5]

Waste Disposal Protocol

  • Segregation: Do not mix with general organic waste if possible.[4] Label specifically as "Halogenated Organic - Alkylating Agent."[4]

  • Container: High-density polyethylene (HDPE) or glass.[4] Avoid metal containers due to potential HCl generation.[4]

  • Labeling: Must explicitly state "Contains 2-chloro-N-methoxy-N-methylacetamide - TOXIC/SENSITIZER."[4]

References

  • PubChem. (n.d.).[4] 2-Chloro-N-methoxy-N-methylacetamide (Compound).[1][2][3][4][7][10] National Library of Medicine.[4] Retrieved February 2, 2026, from [Link]

  • European Chemicals Agency (ECHA). (n.d.).[4] Substance Information: 2-chloro-N-methoxy-N-methylacetamide.[1][2][3][4][7][10] Retrieved February 2, 2026, from [Link]

Sources

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.